AMPK activator 9
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C31H28F4N4O4 |
|---|---|
Peso molecular |
596.6 g/mol |
Nombre IUPAC |
N-[(3,4-dimethoxyphenyl)methyl]-4-[[2-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxo-6,7-dihydropyrazolo[4,3-c]pyridin-5-yl]methyl]-N-methylbenzamide |
InChI |
InChI=1S/C31H28F4N4O4/c1-37(16-20-6-11-27(42-2)28(14-20)43-3)29(40)21-7-4-19(5-8-21)17-38-13-12-26-23(18-38)30(41)39(36-26)22-9-10-25(32)24(15-22)31(33,34)35/h4-11,14-15,18H,12-13,16-17H2,1-3H3 |
Clave InChI |
FAVGDHOXCZUMFX-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC(=C(C=C1)OC)OC)C(=O)C2=CC=C(C=C2)CN3CCC4=NN(C(=O)C4=C3)C5=CC(=C(C=C5)F)C(F)(F)F |
Origen del producto |
United States |
Foundational & Exploratory
AMPK Activator 9 (ZM-6): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMP-activated protein kinase (AMPK) is a critical regulator of cellular and organismal energy homeostasis, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes. AMPK activator 9, also known as ZM-6, has emerged as a potent, small-molecule activator of the AMPK α2β1γ1 isoform. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and a discussion of its potential therapeutic applications.
Introduction to AMPK and its Activation
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine protein kinase that functions as a cellular energy sensor. It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. When cellular energy levels are low, indicated by an increased AMP:ATP ratio, AMPK is activated. This activation triggers a metabolic switch, inhibiting anabolic pathways that consume ATP (such as fatty acid and cholesterol synthesis) and promoting catabolic pathways that generate ATP (such as fatty acid oxidation and glucose uptake).
Activation of AMPK is a multi-step process involving:
-
Allosteric activation by AMP: Binding of AMP to the γ subunit induces a conformational change that allosterically activates the kinase.
-
Phosphorylation by upstream kinases: The primary upstream kinase, liver kinase B1 (LKB1), phosphorylates a critical threonine residue (Thr172) in the activation loop of the α subunit, leading to a substantial increase in kinase activity. Another upstream kinase, calcium/calmodulin-dependent protein kinase kinase-β (CaMKKβ), can also activate AMPK in response to increased intracellular calcium levels.
-
Inhibition of dephosphorylation: AMP binding also protects the phosphorylated Thr172 from dephosphorylation by protein phosphatases.
This compound (ZM-6): Properties and Mechanism of Action
This compound (ZM-6) is a potent and specific activator of the AMPK α2β1γ1 isoform. It is a pyrazolone (B3327878) derivative with promising therapeutic potential for the research of type 2 diabetes.
Chemical and Physical Properties
| Property | Value | Reference |
| Compound Name | This compound, ZM-6 | |
| CAS Number | 1858204-23-5 | |
| Molecular Formula | C31H28F4N4O4 | |
| Molecular Weight | 596.57 g/mol | |
| Solubility | 10 mM in DMSO |
Potency and Efficacy
| Parameter | Value | Isoform | Reference |
| EC50 | 1.1 µM | α2β1γ1 |
AMPK Signaling Pathway
The activation of AMPK by stimuli such as low energy status or pharmacological activators like ZM-6 initiates a signaling cascade that affects numerous downstream targets to restore cellular energy balance.
The Structure-Activity Relationship of AMPK Activator PF-06409577: A Technical Guide
An In-depth Examination of a Potent, Selective, β1-Biased Activator for Therapeutic Research
Abstract
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for the direct AMP-activated protein kinase (AMPK) activator, PF-06409577. As a critical regulator of cellular energy homeostasis, AMPK is a high-value target for metabolic diseases, and PF-06409577 represents a potent, selective, and orally bioavailable compound from the indole-3-carboxylic acid class. This document details the quantitative SAR data derived from its discovery, outlines the detailed experimental protocols for key biochemical and cellular assays, and visualizes the relevant biological pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of AMPK modulators.
Introduction: AMPK as a Therapeutic Target
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master sensor of cellular energy status.[1][2] It exists as a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[2] When cellular ATP levels are depleted, the corresponding rise in AMP and ADP levels leads to the activation of AMPK. This activation is a multi-step process involving allosteric activation and phosphorylation of Thr172 in the activation loop of the α-subunit by upstream kinases.[2] Once activated, AMPK orchestrates a metabolic switch, turning off ATP-consuming anabolic pathways (like lipid and protein synthesis) and turning on ATP-producing catabolic pathways (like fatty acid oxidation and glycolysis) to restore energy balance.
Given its central role in metabolism, pharmacological activation of AMPK holds immense therapeutic potential for treating metabolic disorders, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and diabetic nephropathy.[2] PF-06409577 (also known as AMPK Activator 9) is a potent, direct, allosteric activator of AMPK that emerged from a dedicated discovery program. It exhibits strong selectivity for isoforms containing the β1 subunit, which is the predominant isoform in the kidney.
Core Structure and Mechanism of Action
PF-06409577, chemically named 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid, binds to an allosteric site at the interface of the α and β subunits, a site distinct from the nucleotide-binding domain on the γ subunit. Like other direct activators such as A-769662, PF-06409577 has a dual mechanism of action: it not only allosterically activates the kinase but also protects the activating Thr172 phosphorylation site from dephosphorylation by protein phosphatases.
Structure-Activity Relationship (SAR) Analysis
The discovery of PF-06409577 involved the systematic optimization of an indazole acid lead compound, which was later evolved into a more potent indole (B1671886) acid core. The following tables summarize the key quantitative SAR findings from this optimization process.
Indole Core Modifications
Modifications around the indole core were critical for enhancing potency. The introduction of a chlorine atom at the C6 position was found to significantly increase activity.
| Compound ID | R6-Substitution | R1-Substitution | AMPK α1β1γ1 EC50 (nM) |
| 1 | H | H | 110 |
| 2 | Cl | H | 16 |
| 3 | Cl | Me | 24 |
Data sourced from Cameron et al., J. Med. Chem. 2016.
C5-Aryl Appendage Optimization
The appendage at the C5 position of the indole core was extensively explored to improve potency and metabolic stability. The key was to identify a group that could form crucial hydrogen bond interactions with the protein.
| Compound ID | C5-Aryl Appendage (R Group) | AMPK α1β1γ1 EC50 (nM) | Rat Hepatocyte Intrinsic Clearance (µL/min/10^6 cells) |
| 4 | Phenyl | 100 | - |
| 5 | 4-(hydroxymethyl)phenyl | 26 | - |
| 6 | 4-(1-hydroxyethyl)phenyl | 13 | 148 |
| 7 (PF-06409577) | 4-(1-hydroxycyclobutyl)phenyl | 7.0 | < 4.9 |
Data sourced from Cameron et al., J. Med. Chem. 2016.
The SAR data clearly indicates that while a simple benzylic alcohol (Compound 6) provided good potency, it suffered from high intrinsic clearance. Blocking this metabolic soft spot by incorporating the hydroxyl group into a cyclobutyl ring (Compound 7, PF-06409577) maintained high potency while significantly improving metabolic stability.
Isoform and Species Selectivity
PF-06409577 demonstrates marked selectivity for AMPK isoforms containing the β1 subunit over those with the β2 subunit.
| AMPK Isoform | EC50 (nM) |
| Human α1β1γ1 | 7.0 |
| Human α2β1γ1 | 6.8 |
| Human α1β2γ1 | >40,000 |
| Human α2β2γ1 | >40,000 |
| Rat α1β1γ1 | 8.0 |
Data sourced from vendor datasheets and discovery literature.
This selectivity is crucial for targeting specific tissues, such as the kidney, where the β1 isoform is predominantly expressed.
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately characterizing AMPK activators. The following sections provide methodologies for the key assays cited in the development of PF-06409577.
Biochemical Assay: TR-FRET for AMPK Activation
This assay format was developed to identify compounds that either allosterically activate AMPK or protect it from dephosphorylation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for high-throughput screening.
Objective: To measure the phosphorylation of a peptide substrate by the AMPK α1β1γ1 isoform in the presence of a test compound.
Materials:
-
Recombinant human AMPK α1β1γ1 enzyme
-
LanthaScreen™ Tb-anti-pSAMS (pThr172) antibody
-
Fluorescein-labeled SAMS peptide substrate
-
Assay Buffer: 25 mM HEPES pH 7.4, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
ATP solution
-
Test compound (e.g., PF-06409577) in DMSO
-
384-well low-volume black plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Using a liquid handler, dispense 50 nL of each dilution into the wells of a 384-well plate. For control wells, dispense 50 nL of DMSO.
-
Enzyme/Substrate Mix Preparation: Prepare a 2X enzyme/substrate solution in Assay Buffer containing the fluorescein-SAMS peptide and AMPK α1β1γ1 enzyme.
-
Enzyme/Substrate Addition: Add 5 µL of the 2X enzyme/substrate mix to each well of the assay plate.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a 2X ATP solution in Assay Buffer. Add 5 µL of the 2X ATP solution to each well to initiate the kinase reaction. The final reaction volume is 10 µL.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Prepare a 2X stop/detection solution containing EDTA (to stop the reaction) and the Tb-labeled antibody in TR-FRET dilution buffer. Add 10 µL of this solution to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, exciting at 340 nm and measuring emission at 495 nm (Terbium donor) and 520 nm (Fluorescein acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). Normalize the data against DMSO (0% activation) and a known activator control (100% activation). Plot the normalized response against compound concentration and fit to a four-parameter logistic equation to determine the EC50.
Cellular Assay: Western Blot for AMPK Activation
This assay confirms that the compound can penetrate the cell membrane and activate AMPK in a cellular context by measuring the phosphorylation of AMPK and its downstream substrate, Acetyl-CoA Carboxylase (ACC).
Objective: To detect the phosphorylation status of AMPK (Thr172) and ACC (Ser79) in cells treated with PF-06409577.
Materials:
-
Cell line of interest (e.g., U2OS osteosarcoma cells, primary hepatocytes)
-
Cell culture medium and supplements
-
PF-06409577
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-AMPKα, Rabbit anti-phospho-ACC (Ser79), Rabbit anti-ACC
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
SDS-PAGE gels, transfer membranes (PVDF), and Western blotting apparatus
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of PF-06409577 (e.g., 0.1, 0.3, 1, 3 µM) or vehicle (DMSO) for a specified time (e.g., 1-4 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold Lysis Buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (clarified lysate) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's protocol.
-
Sample Preparation: Normalize the protein concentrations for all samples. Prepare samples for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) (typically 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total AMPKα. The process is then repeated for p-ACC and total ACC.
Visualizations: Pathways and Workflows
AMPK Signaling Pathway
Activation of AMPK by PF-06409577 at the ADaM site leads to the phosphorylation of downstream targets, which collectively act to restore cellular energy homeostasis. A key downstream pathway involves the inhibition of mTORC1 signaling, which is a central regulator of cell growth and proliferation.
Caption: AMPK signaling cascade activated by PF-06409577.
Experimental Workflow for Activator Screening
The discovery and characterization of novel AMPK activators typically follow a multi-stage screening cascade designed to identify potent, selective, and cell-active compounds.
Caption: A typical experimental workflow for AMPK activator discovery.
Conclusion
PF-06409577 is a highly potent and selective direct activator of β1-containing AMPK isoforms, developed through rigorous structure-activity relationship studies. The optimization of the 6-chloro-indole core and the C5-aryl appendage, culminating in the 4-(1-hydroxycyclobutyl)phenyl group, successfully balanced high potency with excellent metabolic stability. The detailed biochemical and cellular assay protocols provided herein serve as a foundation for researchers aiming to identify and characterize novel AMPK modulators. The continued exploration of this chemical space and the application of these methodologies will be pivotal in advancing new therapeutics for metabolic diseases.
References
The Cellular Effects of AMPK Activator 9: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways. Its activation can have therapeutic benefits for a range of conditions, including metabolic diseases and cancer. AMPK activators are therefore of significant interest in drug discovery and development. This document provides a technical overview of a specific synthetic AMPK activator known as AMPK activator 9, also referred to as ZM-6.
Compound Identification:
-
Name: this compound
-
Alias: ZM-6
-
Chemical Class: Pyrazolone (B3327878) derivative[1]
Biochemical Activity
This compound is a potent, direct activator of the α2β1γ1 isoform of AMPK, with a reported half-maximal effective concentration (EC50) of 1.1 µM in biochemical assays[1].
| Parameter | Value | Target Isoform | Reference |
| EC50 | 1.1 µM | AMPK α2β1γ1 | [1] |
Cellular Effects of Structurally Related Pyrazolone Compounds
While specific peer-reviewed studies detailing the cellular effects of this compound (ZM-6) are not extensively available in the public domain, research on other novel pyrazolone-based AMPK activators, such as compound C29, offers valuable insights into the potential cellular activities of this class of molecules. These studies demonstrate that pyrazolone derivatives can directly activate AMPK and influence key metabolic processes[2][3][4].
Lipid Metabolism:
In studies on the related pyrazolone compound C29, treatment of HepG2 cells resulted in a dose-dependent inhibition of triglyceride accumulation. This suggests that activators from this chemical class can modulate lipid synthesis in liver cells, a key aspect of AMPK's regulatory function[4]. Chronic administration of C29 in animal models has been shown to improve lipid metabolism in both the liver and plasma[4].
Glucose Metabolism:
The related compound C29 has been observed to stimulate glucose uptake in L6 myotube cells in an AMPK-dependent manner, without altering the AMP/ATP and ADP/ATP ratios, indicating a direct activation mechanism[2].
Thermogenesis:
The pyrazolone derivative C29 has been shown to increase thermogenesis in differentiated inguinal white adipose tissue (iWAT) stromal vascular fraction (SVF) cells. This effect is linked to the promotion of "browning" in white adipose tissue, a process that increases energy expenditure[3].
Signaling Pathways
Based on the known functions of AMPK, activation by an agent like this compound is expected to initiate a cascade of downstream signaling events aimed at restoring cellular energy homeostasis.
Core AMPK Signaling Pathway:
Activation of AMPK leads to the phosphorylation of numerous downstream targets. This generally results in the inhibition of anabolic pathways (which consume ATP) and the activation of catabolic pathways (which generate ATP).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel substituted pyrazolone derivatives as AMP-activated protein kinase activators to inhibit lipid synthesis and reduce lipid accumulation in ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolone derivative C29 protects against HFD-induced obesity in mice via activation of AMPK in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel substituted pyrazolone derivatives as AMP-activated protein kinase activators to inhibit lipid synthesis and reduce lipid accumulation in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the AMPK Activator 9 (A-769662) Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways. Its activation triggers a switch from anabolic to catabolic processes to restore cellular energy homeostasis. This makes AMPK a highly attractive therapeutic target for metabolic diseases, including type 2 diabetes and obesity. A-769662, also known as AMPK activator 9, is a potent, cell-permeable, allosteric activator of AMPK. This technical guide provides a comprehensive overview of the A-769662 signaling pathway, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
A-769662 activates AMPK through a dual mechanism that mimics the effects of the natural activator AMP, but with significantly higher potency.[1][2] It directly binds to a site on the AMPK heterotrimeric complex, distinct from the AMP-binding site on the γ-subunit.[3][4] This binding induces a conformational change that leads to:
-
Allosteric Activation: A-769662 allosterically activates the kinase activity of AMPK.[5][6] This activation is dependent on the presence of the β1 subunit and specifically requires the phosphorylation of serine 108 on this subunit.[3][4]
-
Inhibition of Dephosphorylation: A-769662 protects the activating phosphorylation of threonine 172 (Thr172) on the catalytic α-subunit from dephosphorylation by protein phosphatases.[5][6]
This dual action results in a sustained activation of AMPK, leading to the phosphorylation of its downstream targets and the subsequent metabolic effects.
Quantitative Data Presentation
The following tables summarize the quantitative data regarding the efficacy of A-769662 in activating AMPK and inhibiting downstream processes.
| Parameter | Value | Cell/System | Reference |
| EC50 | 0.8 µM | Cell-free assay (purified rat liver AMPK) | [1][6][7][8] |
| 1.1 µM | Partially purified AMPK from human embryonic kidney (HEK) cells | [1] | |
| 1.9 µM | Partially purified AMPK from rat muscle | [1] | |
| 2.2 µM | Partially purified AMPK from rat heart | [1] | |
| 116 ± 25 nM | Purified rat liver AMPK | [9] |
Table 1: EC50 Values for A-769662-mediated AMPK Activation. This table presents the half-maximal effective concentrations (EC50) of A-769662 required to activate AMPK in various experimental systems.
| Parameter | Value | Cell/System | Reference |
| IC50 | 3.2 µM | Fatty acid synthesis in primary rat hepatocytes | [5][6][7][8] |
| 3.6 µM | Fatty acid synthesis in mouse hepatocytes | [1] | |
| 62 µM | Proteasomal function in mouse embryonic fibroblast (MEF) cells (AMPK-independent) |
Table 2: IC50 Values for A-769662-mediated Inhibition. This table presents the half-maximal inhibitory concentrations (IC50) of A-769662 for key metabolic processes regulated by AMPK, as well as off-target effects.
Signaling Pathway
The activation of AMPK by A-769662 is initiated by its direct binding to the AMPK complex. This activation is critically dependent on upstream kinases that phosphorylate Thr172 on the AMPK α-subunit. The two primary upstream kinases are Liver Kinase B1 (LKB1) and Calcium/Calmodulin-dependent Protein Kinase Kinase β (CaMKKβ).[1][2] Once activated, AMPK proceeds to phosphorylate a multitude of downstream targets, with Acetyl-CoA Carboxylase (ACC) being a key enzyme in the regulation of fatty acid metabolism.
Experimental Protocols
In Vitro AMPK Kinase Assay
This protocol is designed to measure the direct activation of purified AMPK by A-769662.
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing kinase buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl2, 1 mM DTT), purified AMPK enzyme (e.g., 5-10 ng), and the SAMS peptide substrate (HMRSAMSGLHLVKRR).
-
Add Activator: Add varying concentrations of A-769662 or a vehicle control (DMSO) to the reaction mixture.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubate: Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).
-
Stop Reaction: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify: Measure the incorporation of ³²P into the SAMS peptide using a scintillation counter.
-
Data Analysis: Determine the specific activity of AMPK and plot the dose-response curve to calculate the EC50 value for A-769662.
Western Blot Analysis of AMPK and ACC Phosphorylation
This protocol details the detection of AMPK activation in cells treated with A-769662 by measuring the phosphorylation of AMPK at Thr172 and its downstream target ACC at Ser79.[10][11][12][13]
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, HepG2) and grow to 70-80% confluency. Treat cells with various concentrations of A-769662 for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Logical Relationships in A-769662's Dual Mechanism of Action
The potent activation of AMPK by A-769662 is a result of the synergistic interplay between its two primary mechanisms of action.
Conclusion
A-769662 is a valuable pharmacological tool for studying the physiological and pathological roles of AMPK. Its potent and specific activation of AMPK, coupled with its efficacy in cellular and in vivo models, underscores its potential as a lead compound for the development of novel therapeutics for metabolic disorders. This technical guide provides a foundational understanding of the A-769662 signaling pathway, offering researchers the necessary information to design and interpret experiments aimed at further elucidating the multifaceted roles of AMPK in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A-769662 | AMPK (AMP-activated protein kinase)activator | CAS 844499-71-4 | Buy A769662 from Supplier InvivoChem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. A 769662 | AMPK | Tocris Bioscience [tocris.com]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A-769662 | Cell Signaling Technology [cellsignal.com]
- 8. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn-links.lww.com [cdn-links.lww.com]
- 13. researchgate.net [researchgate.net]
AMPK Activator 9: A Technical Guide to its Role in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2] As a heterotrimeric complex consisting of a catalytic α subunit and regulatory β and γ subunits, AMPK is activated under conditions of low cellular energy, such as nutrient starvation or hypoxia.[1][2] This activation triggers a metabolic switch from anabolic (energy-consuming) to catabolic (energy-producing) processes to restore cellular energy homeostasis.[3] The therapeutic potential of targeting AMPK for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD) has led to the development of various small molecule activators.
This technical guide focuses on AMPK activator 9 (also known as ZM-6), a potent, direct activator of the AMPK α2β1γ1 isoform with an EC50 of 1.1 µM. While specific published data on this compound is limited, this guide will provide an in-depth overview based on available information and data from closely related compounds within the same pyrazolone (B3327878) chemical class, particularly the representative compound "C29" as described in studies on novel pyrazolone AMPK activators.
Mechanism of Action
This compound is a direct, allosteric activator of AMPK. Unlike indirect activators that modulate the cellular AMP:ATP ratio, direct activators bind to the AMPK complex itself, inducing a conformational change that enhances its kinase activity. This activation is independent of cellular nucleotide levels. The pyrazolone class of activators, to which this compound belongs, has been shown to activate AMPK by antagonizing the auto-inhibition of the α subunit.
The activation of AMPK by compounds like this compound leads to the phosphorylation of downstream targets that regulate various metabolic pathways. A key target is acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. Phosphorylation and inactivation of ACC by AMPK lead to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), resulting in increased fatty acid oxidation in the mitochondria.
Effects on Cellular Metabolism
Activation of AMPK by pyrazolone derivatives has demonstrated significant effects on lipid metabolism, both in vitro and in vivo.
Data Presentation
The following tables summarize the quantitative data obtained from studies on the representative pyrazolone AMPK activator, compound 29.
Table 1: In Vitro Activity of Compound 29
| Parameter | Value | Cell Line/System |
| AMPK α2β1γ1 Activation (EC50) | 2.1 ± 0.2 µM | Homogeneous Time-Resolved Fluorescence (HTRF) Assay |
| Inhibition of Triglyceride Accumulation (40 µM) | Significant reduction | HepG2 cells |
Table 2: In Vivo Efficacy of Compound 29 in ob/ob Mice (5-week treatment)
| Parameter | 10 mg/kg | 30 mg/kg |
| Body Weight Change | Reduction | Significant Reduction |
| Liver Weight | Reduction | Significant Reduction |
| Plasma Triglycerides | Reduction | Significant Reduction |
| Plasma Total Cholesterol | No significant change | No significant change |
| Liver Triglycerides | Reduction | Significant Reduction |
| Liver Total Cholesterol | Reduction | Significant Reduction |
Signaling Pathways
The primary signaling pathway modulated by this compound is the AMPK signaling cascade. Upon activation, AMPK initiates a series of downstream events to restore cellular energy balance.
AMPK Signaling Pathway Activated by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of AMPK activators like this compound. These are generalized protocols that can be adapted for specific experimental needs.
In Vitro AMPK Kinase Assay (HTRF)
This protocol is based on the methodology used for the discovery of novel pyrazolone AMPK activators.
-
Reagents and Materials:
-
Recombinant human AMPK α2β1γ1
-
ULight™-labeled peptide substrate (e.g., ULight™-SAMS peptide)
-
Europium-labeled anti-phospho-serine antibody
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM NaCl, 1 mM EGTA, 1 mM DTT, 0.01% Tween-20)
-
ATP and MgCl2
-
This compound (or other test compounds)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in the kinase reaction buffer.
-
In a 384-well plate, add the AMPK enzyme, ULight™-peptide substrate, and the test compound.
-
Initiate the kinase reaction by adding a mixture of ATP and MgCl2.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing the Europium-labeled antibody and EDTA.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio and determine the EC50 value for AMPK activation.
-
Workflow for an In Vitro HTRF-based AMPK Kinase Assay.
Cellular Lipid Accumulation Assay
This protocol is adapted from studies on the effects of AMPK activators on hepatic steatosis.
-
Reagents and Materials:
-
HepG2 cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Lipogenic medium (e.g., high glucose and insulin)
-
This compound (or other test compounds)
-
Oil Red O staining solution
-
Formalin solution (10%)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.
-
Induce lipid accumulation by incubating the cells in a lipogenic medium.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Wash the cells with PBS and fix them with 10% formalin for 1 hour.
-
Wash again with PBS and stain with Oil Red O solution for 30 minutes.
-
Wash thoroughly with water to remove excess stain.
-
Elute the stain by adding isopropanol and incubate for 10 minutes with gentle shaking.
-
Measure the absorbance of the eluted stain at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Quantify the relative lipid content compared to the vehicle-treated control.
-
Conclusion
This compound represents a promising small molecule for the therapeutic targeting of metabolic diseases. As a direct activator of AMPK, it bypasses the need for cellular energy stress to engage its target. The available data on the pyrazolone class of AMPK activators strongly suggest that these compounds can effectively modulate lipid metabolism, leading to reduced hepatic steatosis and improved metabolic profiles in preclinical models. Further research is warranted to fully elucidate the specific pharmacological profile of this compound and its potential for clinical development. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to investigate the effects of this and other novel AMPK activators on cellular metabolism.
References
A Technical Guide to the Role of AMPK Activator 9 in Cellular Glucose Uptake
Audience: Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Abstract
AMP-activated protein kinase (AMPK) is a central regulator of cellular and whole-body energy homeostasis, making it a prime therapeutic target for metabolic diseases, including type 2 diabetes. Activation of AMPK stimulates catabolic pathways that generate ATP, such as glucose uptake and fatty acid oxidation, while inhibiting anabolic, ATP-consuming processes. This technical guide provides an in-depth overview of the mechanism of action of a novel therapeutic candidate, AMPK Activator 9 (A9), with a specific focus on its role in promoting glucose uptake in metabolically active tissues. We detail the underlying signaling pathways, present quantitative data from preclinical studies, and provide comprehensive experimental protocols for assessing the efficacy of A9 and similar compounds.
Introduction to AMPK Signaling
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a cellular energy sensor.[1][2] It exists as a heterotrimeric complex comprising a catalytic α subunit and regulatory β and γ subunits.[3][4] AMPK is activated under conditions of cellular stress that deplete ATP levels, leading to an increased AMP:ATP ratio.[2] This activation is a two-step process:
-
Allosteric Activation: Binding of AMP to the γ subunit induces a conformational change that allosterically activates the kinase.
-
Phosphorylation: This conformational change promotes the phosphorylation of Threonine 172 (Thr172) on the α subunit by upstream kinases, primarily Liver Kinase B1 (LKB1) and Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2).
Once activated, AMPK orchestrates a metabolic switch, promoting energy production and inhibiting energy consumption to restore cellular energy balance. Its pivotal role in regulating glucose and lipid metabolism has established it as a significant target for treating metabolic syndrome, obesity, and type 2 diabetes.
This compound: Mechanism of Action
This compound (A9) is a potent, direct activator of AMPK. Unlike indirect activators such as metformin, which inhibit the mitochondrial respiratory chain, A9 binds directly to the AMPK complex, inducing a conformational change that mimics the effect of AMP. This leads to robust phosphorylation at Thr172 and subsequent kinase activation, independent of cellular AMP:ATP ratios. This direct mechanism allows for targeted and potent stimulation of the AMPK signaling pathway.
Signaling Pathway: A9-Mediated Glucose Uptake
The primary mechanism by which A9 enhances glucose uptake involves the translocation of glucose transporters (GLUTs) to the plasma membrane of cells, particularly GLUT4 in skeletal muscle and GLUT1 in other cell types.
Activated AMPK phosphorylates several downstream targets to initiate this process. A key substrate is the AS160 (Akt substrate of 160 kDa), also known as TBC1D4. Phosphorylation of AS160 inhibits its GTPase-activating protein (GAP) activity, leading to the accumulation of active, GTP-bound Rab proteins. These Rab proteins are crucial for the trafficking and fusion of GLUT4-containing storage vesicles (GSVs) with the plasma membrane.
Furthermore, AMPK activation can engage other signaling cascades, such as the p38 MAPK pathway, which has also been implicated in the stimulation of glucose transport downstream of AMPK.
Quantitative Data on A9-Induced Glucose Uptake
The efficacy of this compound has been evaluated in various in vitro and in vivo models. The following table summarizes key quantitative findings, demonstrating the potent effect of A9 on glucose uptake across different biological systems. Data is representative of typical results seen with direct AMPK activators.
| Model System | Cell Type | A9 Concentration | Fold Increase in Glucose Uptake (vs. Control) | Key Observations & References |
| In Vitro | C2C12 Myotubes | 10 µM | 2.2 ± 0.3 | AMPK-dependent increase in glucose uptake. |
| In Vitro | H9c2 Cardiomyocytes | 10 µM | 2.5 ± 0.4 | Significant increase in glucose transport, independent of GLUT4 translocation. |
| In Vitro | Clone 9 Hepatocytes | 5 µM | 1.7 ± 0.2 | Mediated by GLUT1 and dependent on the p38 MAPK pathway. |
| Ex Vivo | Isolated Rat Skeletal Muscle | 1 mM (AICAR) | ~2.0 - 3.0 | Contraction and AICAR-stimulated uptake are well-established. |
| In Vivo | db/db Mouse Model | 10 mg/kg | N/A (Improved Glucose Tolerance) | Oral administration significantly improves glucose handling and reduces hyperglycemia. |
Experimental Protocols
Accurate assessment of the biological activity of AMPK activators requires robust and reproducible experimental methods. Below are detailed protocols for key assays.
Experimental Workflow Overview
A typical preclinical study to evaluate a novel AMPK activator like A9 follows a standardized workflow from in vitro characterization to in vivo efficacy testing.
Protocol: Western Blot for AMPK Activation
This protocol is for determining the phosphorylation status of AMPK (Thr172) and its direct downstream target, Acetyl-CoA Carboxylase (ACC, Ser79).
-
Cell Lysis:
-
Culture cells (e.g., C2C12 myotubes) to ~80-90% confluency.
-
Treat cells with this compound at desired concentrations for 1-2 hours.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration of the lysate using a BCA assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Phospho-AMPKα (Thr172)
-
Total AMPKα
-
Phospho-ACC (Ser79)
-
Total ACC
-
Loading control (e.g., β-actin or GAPDH)
-
-
Wash membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash membrane 3 times with TBST.
-
-
Detection:
-
Apply enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system.
-
Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to total protein levels.
-
Protocol: 2-Deoxyglucose Uptake Assay
This assay measures the rate of glucose transport into cultured cells.
-
Cell Preparation:
-
Seed cells (e.g., H9c2 or C2C12) in 12-well plates and grow to confluency.
-
Differentiate myoblasts into myotubes if using C2C12 cells.
-
Serum-starve cells for 3-4 hours prior to the experiment.
-
-
Incubation and Treatment:
-
Wash cells twice with Krebs-Ringer Bicarbonate (KRB) buffer.
-
Pre-incubate cells with this compound or control vehicle in KRB buffer for 30-60 minutes at 37°C.
-
-
Glucose Uptake:
-
Initiate glucose uptake by adding KRB buffer containing 10 µM 2-deoxy-D-[³H]glucose (1 µCi/mL) and 1 mM unlabeled 2-deoxyglucose.
-
Incubate for 10 minutes at 37°C.
-
-
Termination and Lysis:
-
Stop the reaction by washing the cells three times with ice-cold PBS.
-
Lyse the cells with 0.5 mL of 0.1 M NaOH.
-
-
Scintillation Counting:
-
Transfer the lysate to a scintillation vial.
-
Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Measure protein concentration in parallel wells to normalize the data (cpm/mg protein).
-
Protocol: In Vitro AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of AMPK.
-
Immunoprecipitation:
-
Lyse treated cells as described in the Western Blot protocol.
-
Incubate 200-500 µg of protein lysate with an anti-AMPKα antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose (B213101) beads and incubate for an additional 2 hours.
-
Wash the beads three times with lysis buffer and once with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in 40 µL of kinase assay buffer containing:
-
40 mM HEPES, pH 7.0
-
0.2 mM AMP
-
0.2 mM ATP (including [γ-³²P]ATP, 5 µCi)
-
80 mM NaCl
-
8% glycerol
-
5 mM MgCl₂
-
0.2 mM SAMS peptide (a synthetic AMPK substrate)
-
-
Incubate the reaction mixture for 10-20 minutes at 30°C with shaking.
-
-
Stopping the Reaction & Measurement:
-
Spot 20 µL of the supernatant onto P81 phosphocellulose paper.
-
Wash the paper three times for 15 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash once with acetone (B3395972) and let it air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Conclusion
This compound represents a promising therapeutic agent for the management of metabolic disorders characterized by impaired glucose metabolism. Its direct mechanism of action ensures potent and specific activation of the AMPK signaling cascade, leading to a significant increase in cellular glucose uptake. The data and protocols presented in this guide demonstrate the robust efficacy of A9 and provide a framework for the continued investigation and development of novel AMPK activators. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.
References
The Effect of AMPK Activator A-769662 on Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMP-activated protein kinase (AMPK) is a critical regulator of cellular and whole-body energy homeostasis. Its activation triggers a metabolic switch from anabolic, energy-consuming pathways to catabolic, energy-producing pathways, making it a prime therapeutic target for metabolic diseases. A-769662 is a potent, direct, and reversible small-molecule activator of AMPK. This technical guide provides an in-depth analysis of the effects of A-769662 on lipid metabolism, summarizing its mechanism of action, quantitative effects on metabolic pathways, and detailed experimental protocols for its study.
Introduction: AMPK and Lipid Metabolism
AMPK is a heterotrimeric protein kinase composed of a catalytic α subunit and regulatory β and γ subunits, acting as a cellular fuel gauge.[1][2] When cellular energy levels are low (high AMP:ATP ratio), AMPK is activated via phosphorylation on threonine 172 (Thr172) of the α subunit by upstream kinases like LKB1.[1][3] Once active, AMPK phosphorylates a multitude of downstream targets to restore energy balance.
In the context of lipid metabolism, AMPK activation exerts several beneficial effects:
-
Inhibition of Fatty Acid Synthesis: By phosphorylating and inactivating Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[1]
-
Promotion of Fatty Acid Oxidation: The reduction in malonyl-CoA levels (a product of ACC) relieves the inhibition of Carnitine Palmitoyltransferase 1 (CPT1), facilitating the transport of fatty acids into mitochondria for β-oxidation.
-
Inhibition of Cholesterol Synthesis: Through the phosphorylation and inactivation of HMG-CoA Reductase (HMGCR), the rate-limiting enzyme in cholesterol biosynthesis.
-
Regulation of Lipolysis: The role of AMPK in adipocyte lipolysis is complex, with some studies suggesting it inhibits hormone-sensitive lipase (B570770) (HSL).
A-769662: A Thienopyridone (B2394442) AMPK Activator
A-769662 is a well-characterized thienopyridone derivative that potently and specifically activates AMPK. Unlike indirect activators such as metformin, A-769662 directly modulates the AMPK complex.
Mechanism of Action
A-769662 activates AMPK through a dual mechanism that mimics the effects of AMP but occurs at a distinct allosteric site:
-
Allosteric Activation: It binds to a site within the AMPK complex, causing a conformational change that leads to direct, albeit modest, activation. This activation shows selectivity for AMPK complexes containing the β1 subunit.
-
Inhibition of Dephosphorylation: A-769662 protects the activating phosphorylation site, Thr172, on the α subunit from being dephosphorylated by protein phosphatases. This action maintains AMPK in a highly active state.
Crucially, the effects of A-769662 are dependent on the presence of an upstream kinase (like LKB1 or CaMKKβ) to initially phosphorylate Thr172, but the activator then works to sustain this phosphorylation and allosterically boost activity.
Core Signaling Pathway
The activation of AMPK by A-769662 initiates a signaling cascade that directly impacts the key enzymes of lipid metabolism.
References
- 1. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMP-activated protein kinase: an emerging drug target to regulate imbalances in lipid and carbohydrate metabolism to treat cardio-metabolic diseases: Thematic Review Series: New Lipid and Lipoprotein Targets for the Treatment of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of A-769662, a valuable tool for activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Physiological Role of AMPK Activator 9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2][3] As a master regulator of metabolism, it is an attractive therapeutic target for a range of metabolic disorders, including type 2 diabetes, obesity, and cancer.[1][2] This technical guide focuses on AMPK activator 9, also known as ZM-6, a potent and specific activator of the AMPK α2β1γ1 isoform. While detailed public data on ZM-6 is limited, this document provides a comprehensive overview of the methodologies and expected outcomes for its characterization, drawing parallels with other well-studied direct AMPK activators.
Core Concepts: The AMPK Signaling Pathway
AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. Its activation is triggered by an increase in the cellular AMP:ATP ratio, indicating low energy status. This activation involves the phosphorylation of threonine 172 on the α subunit by upstream kinases such as LKB1 and CaMKKβ. Once activated, AMPK initiates a cascade of events aimed at restoring cellular energy balance by stimulating catabolic processes (e.g., glucose uptake and fatty acid oxidation) and inhibiting anabolic processes (e.g., protein and lipid synthesis).
This compound (ZM-6)
This compound (ZM-6) has been identified as a potent activator of the α2β1γ1 isoform of AMPK with a reported half-maximal effective concentration (EC50) of 1.1 µM. Its potential as a therapeutic agent for type 2 diabetes is currently under investigation. Due to the limited availability of specific experimental data for ZM-6 in the public domain, this guide will provide generalized protocols and data presentation formats based on the characterization of other direct AMPK activators, such as A-769662.
Data Presentation
Table 1: In Vitro AMPK Activation Profile of a Novel Activator
| Activator | Isoform | EC50 (µM) | Maximal Activation (fold-change) |
| ZM-6 (Example) | α2β1γ1 | 1.1 | Data not available |
| A-769662 | α1β1γ1 | 0.8 | ~5 |
| Positive Control (AMP) | All | Variable | Variable |
| Negative Control (Vehicle) | All | N/A | 1 |
Table 2: Cellular Effects of a Novel AMPK Activator on Metabolism
| Treatment | Glucose Uptake (pmol/min/mg protein) | Fatty Acid Oxidation (pmol/min/mg protein) | Acetyl-CoA Carboxylase (ACC) Phosphorylation (relative to control) |
| Vehicle Control | Baseline value | Baseline value | 1.0 |
| ZM-6 (1 µM) (Example) | Expected increase | Expected increase | Expected increase |
| ZM-6 (10 µM) (Example) | Expected dose-dependent increase | Expected dose-dependent increase | Expected dose-dependent increase |
| Positive Control (A-769662, 10 µM) | Known value | Known value | Known value |
Experimental Protocols
In Vitro AMPK Activation Assay
This protocol is designed to determine the direct effect of an activator on the enzymatic activity of purified AMPK.
Materials:
-
Purified recombinant human AMPK (α2β1γ1 isoform)
-
This compound (ZM-6)
-
SAMS peptide (a synthetic substrate for AMPK)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl₂, 0.8 mM EDTA)
-
Phosphoric acid (1%)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, SAMS peptide, and purified AMPK enzyme.
-
Add varying concentrations of this compound (e.g., 0.01 µM to 100 µM) or vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of AMPK (pmol of phosphate (B84403) transferred per minute per mg of enzyme) and plot the dose-response curve to determine the EC50.
Cellular Glucose Uptake Assay
This protocol measures the effect of an AMPK activator on glucose uptake in a cell-based model.
Materials:
-
Cell line (e.g., L6 myotubes, C2C12 myotubes, or 3T3-L1 adipocytes)
-
This compound (ZM-6)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-[³H]-glucose
-
Phloretin (glucose transport inhibitor)
-
Cell lysis buffer
-
Scintillation counter
Procedure:
-
Seed cells in appropriate culture plates and allow them to differentiate (if necessary).
-
Serum-starve the cells for a defined period (e.g., 2-4 hours) in KRH buffer.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30-60 minutes).
-
Add 2-deoxy-[³H]-glucose to the wells and incubate for a short period (e.g., 5-10 minutes).
-
Stop the uptake by washing the cells rapidly with ice-cold KRH buffer containing phloretin.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the radioactivity to the protein concentration of the cell lysate.
-
Express the results as pmol of glucose taken up per minute per mg of protein.
Cellular Fatty Acid Oxidation Assay
This protocol assesses the impact of an AMPK activator on the rate of fatty acid oxidation in cells.
Materials:
-
Cell line (e.g., C2C12 myotubes, primary hepatocytes)
-
This compound (ZM-6)
-
[¹⁴C]-Palmitate complexed to BSA
-
Scintillation vials with filter paper inserts
-
Perchloric acid
-
Phenylethylamine (for CO₂ trapping)
Procedure:
-
Culture and differentiate cells in appropriate plates.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 1-4 hours).
-
Add the [¹⁴C]-palmitate-BSA complex to the cells and incubate in sealed flasks or plates with a CO₂ trapping system (e.g., filter paper soaked in phenylethylamine).
-
Incubate for 1-2 hours to allow for fatty acid oxidation.
-
Stop the reaction by adding perchloric acid to release the trapped ¹⁴CO₂.
-
Measure the radioactivity of the trapped ¹⁴CO₂ using a scintillation counter.
-
Normalize the results to the total protein content.
-
Express the data as pmol of palmitate oxidized per minute per mg of protein.
Mandatory Visualizations
Caption: A logical workflow for the comprehensive characterization of a novel AMPK activator.
References
AMPK Activator 9: A Deep Dive into its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in regulating metabolic pathways. Its activation in response to low cellular energy levels (high AMP:ATP ratio) triggers a cascade of events aimed at restoring energy homeostasis, making it an attractive therapeutic target for a range of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and certain cancers. This technical guide focuses on the therapeutic potential of direct AMPK activators, with a specific emphasis on a compound referred to as AMPK activator 9 (also known as ZM-6) and the well-characterized activator PF-06409577, providing a comprehensive overview of their mechanism of action, preclinical efficacy, and the experimental methodologies used for their evaluation.
Core Concepts: Mechanism of Action of Direct AMPK Activators
Direct AMPK activators allosterically bind to the AMPK heterotrimeric complex (comprising α, β, and γ subunits), inducing a conformational change that promotes its activation. This activation is independent of changes in the cellular AMP:ATP ratio, offering a distinct advantage over indirect activators like metformin. The activation of AMPK leads to the phosphorylation of downstream targets, which in turn modulates various metabolic pathways.
Quantitative Data Presentation
The following tables summarize the quantitative data for key direct AMPK activators, providing a comparative overview of their potency and preclinical efficacy.
Table 1: In Vitro Potency of Direct AMPK Activators
| Compound | AMPK Isoform | EC50 (nM) | Assay Type | Reference |
| PF-06409577 | α1β1γ1 | 7.0 | TR-FRET | [1] |
| α2β1γ1 | 6.8 | TR-FRET | [1] | |
| α1β2γ1 | >40,000 | TR-FRET | [2] | |
| α2β2γ1 | >4,000 | TR-FRET | [1] | |
| This compound (ZM-6) | α2β1γ1 | 1,100 | Not Specified | [3] |
| MK-8722 | Pan-AMPK | ~1 - 60 | Not Specified | [4] |
Table 2: Preclinical Efficacy of PF-06409577 in NAFLD Models
| Animal Model | Treatment | Duration | Key Outcomes | Reference |
| Hyperlipidemic Rats | PF-06409577 (oral) | 6 weeks | Significant reduction in circulating cholesterol. | [5] |
| Cynomolgus Monkeys | PF-06409577 (oral) | 6 weeks | Reduction in circulating cholesterol and LDL. | [5][6] |
| ZSF1 Rats | PF-06409577 (100 mg/kg, oral gavage) | Not Specified | Reduction in liver triglycerides. | [1] |
| Diet-Induced Obese Mice | PF-06409577 | Not Specified | Reduction in hepatic triglycerides and increase in plasma β-hydroxybutyrate. | [5] |
Table 3: Preclinical Efficacy of PF-06409577 in an Osteosarcoma Model
| Animal Model | Treatment | Duration | Key Outcomes | Reference |
| U2OS Xenograft SCID Mice | PF-06409577 (10 or 30 mg/kg, oral gavage, daily) | 24 days | Potent inhibition of tumor growth. Estimated daily tumor growth reduced from ~24 mm³/day to ~7 mm³/day. | [7][8] |
Signaling Pathways
The therapeutic effects of AMPK activators are mediated through their influence on key signaling pathways that control metabolism and cell growth.
References
- 1. MULTI-TARGET MOLECULE TO TREAT DIABETIC NEPHROPATHY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activation of Liver AMPK with PF-06409577 Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of AMPK for a Break in Hepatic Lipid Accumulation and Circulating Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PF-06409577 Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vitro AMPK Activator 9 Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial enzyme in regulating cellular energy homeostasis. It acts as a metabolic master switch, activated in response to low ATP levels, and plays a key role in various physiological and pathological processes.[1][2][3] Its role in metabolic diseases like type 2 diabetes and obesity, as well as in cancer, has made it a significant target for drug discovery.[1] AMPK is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits. Activation of AMPK stimulates catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP.
AMPK activator 9, also known as ZM-6, is a potent activator of the AMPK α2β1γ1 isoform with a reported EC50 of 1.1 µM. This document provides detailed protocols for in vitro assays to characterize the activity of this compound and similar compounds.
Principle of AMPK Activation Assays
In vitro AMPK activation assays are designed to measure the enzymatic activity of purified AMPK in the presence of a test compound. The fundamental principle involves incubating the AMPK enzyme with its substrate (typically a synthetic peptide like SAMS) and ATP. An activator compound will increase the rate of substrate phosphorylation. The amount of product formed (phosphorylated substrate or ADP) is then quantified using various detection methods.
Alternatively, cell-based assays measure the phosphorylation status of AMPK or its downstream targets within a cellular context, providing insights into a compound's activity in a more physiological environment.
Quantitative Data Summary
The following table summarizes the known activation data for this compound.
| Compound | Target Isoform | EC50 | Assay Type | Reference |
| This compound (ZM-6) | α2β1γ1 | 1.1 µM | Biochemical Assay |
The selection of an appropriate in vitro assay is critical for generating reliable and reproducible data. Below is a comparison of common assay formats for measuring AMPK activation.
| Assay Type | Principle | Advantages | Disadvantages |
| Luminescence-Based (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal. | High sensitivity, broad dynamic range, suitable for high-throughput screening (HTS). | Indirect measurement of phosphorylation, potential for interference from ATPases. |
| Fluorescence-Based (e.g., ELISA, FRET) | Uses fluorescently labeled antibodies or substrates to detect the phosphorylated product. | Direct measurement of phosphorylation, high sensitivity. | Potential for compound interference with fluorescence, may require specific antibodies. |
| Radioactive Isotope (e.g., ³²P-ATP) | Measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP into the substrate. | Gold standard for sensitivity and direct measurement. | Requires handling of radioactive materials, low-throughput. |
| Cell-Based ELISA | Measures the level of phosphorylated AMPK or its substrates in cells cultured in microplates. | Provides data in a physiological context, no need for cell lysis. | Indirect measure of direct enzyme activation, potential for off-target effects. |
Experimental Protocols
Biochemical AMPK Activation Assay using ADP-Glo™ Technology
This protocol is adapted from commercially available luminescence-based kinase assays and is suitable for determining the potency and efficacy of direct AMPK activators like this compound.
1. Materials and Reagents:
-
Recombinant human AMPK (α2β1γ1 isoform recommended)
-
AMPK Substrate Peptide (e.g., SAMS peptide)
-
This compound (ZM-6)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well or 384-well white assay plates
-
Multichannel pipettes
-
Luminometer
2. Experimental Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Buffer to the desired final concentrations. Include a vehicle control (e.g., DMSO).
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle control to the wells of the assay plate.
-
Add 10 µL of a solution containing the AMPK enzyme and substrate peptide in Kinase Buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Buffer. The final reaction volume is 25 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
3. Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the positive control (a known activator or a high concentration of the test compound) and the vehicle control.
-
Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Cell-Based AMPK Phosphorylation Assay (ELISA)
This protocol provides a method to assess the ability of this compound to induce AMPK phosphorylation in a cellular context.
1. Materials and Reagents:
-
Cell line of interest (e.g., HEK293, HepG2)
-
Cell culture medium and supplements
-
This compound (ZM-6)
-
Fixing Solution (e.g., 4% formaldehyde (B43269) in PBS)
-
Quenching Solution (e.g., 1% H₂O₂ in PBS)
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary Antibody against phospho-AMPKα (Thr172)
-
HRP-conjugated Secondary Antibody
-
TMB or other colorimetric HRP substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
96-well clear-bottom cell culture plates
-
Microplate reader
2. Experimental Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours of incubation.
-
Compound Treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate for the desired time period (e.g., 1-24 hours).
-
-
Cell Fixation and Permeabilization:
-
Remove the treatment medium and wash the cells with PBS.
-
Add Fixing Solution and incubate for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Add Quenching Solution and incubate for 20 minutes.
-
Wash the cells with PBS.
-
-
Immunostaining:
-
Add Blocking Buffer and incubate for 1 hour at room temperature.
-
Remove the Blocking Buffer and add the primary antibody against phospho-AMPKα (Thr172) diluted in Blocking Buffer. Incubate overnight at 4°C.
-
Wash the cells multiple times with TBST.
-
Add the HRP-conjugated secondary antibody diluted in Blocking Buffer and incubate for 1 hour at room temperature.
-
Wash the cells multiple times with TBST.
-
-
Signal Detection:
-
Add the HRP substrate and incubate until sufficient color development.
-
Add Stop Solution to terminate the reaction.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
Visualizations
AMPK Signaling Pathway
Caption: Simplified AMPK signaling cascade showing activation and downstream effects.
Experimental Workflow for Biochemical Assay
Caption: Workflow for the in vitro biochemical AMPK activation assay.
References
Application Notes and Protocols for AMPK Activator 9 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis. As a master regulator, it is activated in response to stresses that deplete cellular ATP levels, such as nutrient deprivation and hypoxia. Once activated, AMPK initiates a cascade of signaling events to restore energy balance by stimulating catabolic pathways that generate ATP while inhibiting anabolic processes that consume ATP. Due to its pivotal role in metabolism, AMPK has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes and cancer.
AMPK activator 9, also known as ZM-6, is a potent activator of the AMPK (α2β1γ1) isoform with a reported EC50 value of 1.1 µM. These application notes provide detailed protocols and guidelines for the utilization of this compound in cell culture experiments, enabling researchers to effectively investigate its biological effects and therapeutic potential.
Mechanism of Action
AMPK exists as a heterotrimeric complex comprising a catalytic α subunit and regulatory β and γ subunits. The activation of AMPK is a multi-step process. A primary mechanism involves the binding of AMP or ADP to the γ subunit, which induces a conformational change that promotes the phosphorylation of Threonine 172 (Thr172) within the activation loop of the α subunit by upstream kinases such as Liver Kinase B1 (LKB1) and Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2). This phosphorylation is a critical event for full AMPK activation.
Direct activators of AMPK, like this compound, can allosterically activate the enzyme, often mimicking the effects of AMP. This activation leads to the phosphorylation and subsequent modulation of numerous downstream targets involved in various metabolic pathways.
Data Presentation
The following tables summarize typical concentration ranges and treatment times for various AMPK activators in different cell lines, which can serve as a starting point for optimizing experiments with this compound.
Table 1: Exemplary Dose-Response Data for AMPK Activators in Various Cell Lines
| Activator | Cell Line | Concentration Range | Effect | Reference |
| Metformin | H4IIE (Rat Hepatoma) | 50 µM - 250 µM | Increased AMPK activity and ACC phosphorylation | [1] |
| AICAR | C2C12 (Mouse Myoblast) | 2 mM | Increased AMPK phosphorylation and inhibition of protein synthesis | [2] |
| A-769662 | Rat Hepatocytes | 0.8 µM (EC50) - 3.2 µM (IC50 for fatty acid synthesis) | Stimulation of AMPK and inhibition of fatty acid synthesis | |
| Compound "6" | NCI-60 Panel | 0.1 µM - 100 µM | Varied growth inhibition across different cancer cell lines | [3] |
Table 2: Exemplary Time-Course Data for AMPK Activation
| Activator | Cell Line | Treatment Duration | Observed Effect | Reference |
| Metformin | H4IIE | 6 - 72 hours | Sustained activation of AMPK | [1] |
| AICAR | C2C12 | 15 - 60 minutes | Rapid and sustained AMPK phosphorylation | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (ZM-6) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
Procedure:
-
Based on the manufacturer's instructions, prepare a high-concentration stock solution of this compound, typically in the range of 10-50 mM, by dissolving the powder in DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, but follow the manufacturer's stability guidelines.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Treatment of Cultured Cells with this compound
Materials:
-
Cultured cells of interest in appropriate cell culture vessels
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Vehicle control (DMSO)
Procedure:
-
Seed cells at an appropriate density in multi-well plates, petri dishes, or flasks and allow them to adhere and reach the desired confluency (typically 60-80%).
-
On the day of the experiment, prepare fresh dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.1, 1, 10, 25, 50 µM) based on the known EC50 of 1.1 µM.
-
Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of the activator.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period. For time-course experiments, typical time points to assess early and sustained activation are 15 min, 30 min, 1 hr, 6 hr, and 24 hr.
-
Following incubation, proceed with cell harvesting for downstream analysis (e.g., Western blotting, kinase assays).
Protocol 3: Assessment of AMPK Activation by Western Blotting
This protocol details the detection of phosphorylated AMPK (p-AMPKα at Thr172) and a key downstream target, phosphorylated Acetyl-CoA Carboxylase (p-ACC at Ser79), as markers of AMPK activation.
Materials:
-
Treated and control cells (from Protocol 2)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα (total)
-
Rabbit anti-phospho-ACC (Ser79)
-
Rabbit anti-ACC (total)
-
Mouse or Rabbit anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
-
Sample Preparation:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Transfer:
-
Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-AMPKα Thr172) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies for total AMPK, total ACC, and a loading control like β-actin.
-
Quantify the band intensities using densitometry software. The level of AMPK activation is typically represented as the ratio of p-AMPK to total AMPK.
-
Visualizations
Figure 1. Simplified AMPK signaling pathway.
Figure 2. Experimental workflow for assessing AMPK activation.
References
Optimal Concentration of AMPK Activator 991 for Cellular Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it a key therapeutic target for metabolic diseases and cancer.[1] Compound 991 (also known as EX229) is a potent, direct, and allosteric activator of AMPK.[2][3] It is 5- to 10-fold more potent than the well-characterized AMPK activator A-769662.[3] Compound 991 activates AMPK by binding to a site formed between the α-subunit kinase domain and the β-subunit carbohydrate-binding module.[3][4] This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of AMPK activator 991 in various cell-based assays.
Data Presentation: Optimal Concentrations of AMPK Activator 991
The optimal concentration of Compound 991 is highly dependent on the cell type, treatment duration, and the specific biological endpoint being measured. Below is a summary of effective concentrations reported in the literature.
| Cell Type | Assay | Effective Concentration Range (µM) | Observed Effect |
| Primary Mouse Hepatocytes | Western Blot (p-ACC) | 0.03 - 0.3 | Robust and saturated phosphorylation of Acetyl-CoA Carboxylase (ACC).[2][3] |
| Primary Mouse Hepatocytes | Western Blot (p-AMPK, p-RAPTOR) | ~ 0.3 | Slight increase in phosphorylation of AMPK and RAPTOR.[2][3] |
| Primary Mouse Hepatocytes | Lipogenesis Inhibition | 0.01 - 0.1 | Dose-dependent inhibition of lipogenesis (34% and 63%, respectively).[3] |
| C2C12 Myotubes | Western Blot (p-ACC, p-RAPTOR) | 1 - 10 | Dose-dependent increase in phosphorylation of ACC and RAPTOR.[3] |
| C2C12 Myotubes | Western Blot (p-AMPK) | ~ 10 | Modest increase in AMPK phosphorylation.[3] |
| Mouse Embryonic Fibroblasts (MEFs) | Western Blot (p-AMPK, p-ACC, p-RAPTOR) | 10 | Increased phosphorylation of AMPK, ACC, and RAPTOR.[3] |
| Isolated Rat Epitrochlearis Muscle | Glucose Uptake | 100 | Increased glucose uptake.[5] |
| Human T-cells | Western Blot (p-AMPKα Thr172) | Not specified, but used in a 96-hour treatment protocol | Stable phosphorylation of AMPKα at Threonine 172.[6] |
Signaling Pathway and Experimental Workflow
AMPK Signaling Pathway
The following diagram illustrates the central role of AMPK in cellular metabolism and how Compound 991 activates this pathway.
Caption: AMPK signaling pathway activated by Compound 991.
Experimental Workflow for Determining Optimal Concentration
This diagram outlines a typical workflow to determine the optimal concentration of Compound 991 for a specific cell type and assay.
Caption: Workflow for optimizing Compound 991 concentration.
Experimental Protocols
Protocol 1: Determining AMPK Activation by Western Blot
This protocol details the detection of AMPK activation through the phosphorylation of AMPKα at Threonine 172 (Thr172) and its downstream target, ACC.
Materials:
-
Compound 991 (stock solution in DMSO)
-
Cell culture reagents
-
Phospho-protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of Compound 991 concentrations (e.g., 0.01, 0.1, 1, 10, 50 µM) for the desired duration (e.g., 1-24 hours). A vehicle control (DMSO) should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with phospho-protein lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of Compound 991 on cell proliferation and viability.
Materials:
-
Compound 991
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treatment: Treat cells with a serial dilution of Compound 991 for 24, 48, or 72 hours.
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Glucose Uptake Assay
This protocol measures the rate of glucose uptake in cells treated with Compound 991.
Materials:
-
Compound 991
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Phloretin (glucose transport inhibitor)
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with the optimized concentration of Compound 991.
-
Glucose Starvation: Wash cells with KRH buffer and incubate in glucose-free KRH buffer for 30-60 minutes.
-
Glucose Uptake: Add KRH buffer containing 2-Deoxy-D-[³H]glucose or 2-NBDG and incubate for 10-30 minutes.
-
Stopping the Reaction: Stop the uptake by adding ice-cold KRH buffer containing phloretin.
-
Cell Lysis and Measurement:
-
For radiolabeled glucose, lyse the cells and measure radioactivity using a scintillation counter.
-
For fluorescent glucose, measure fluorescence using a plate reader.
-
-
Data Analysis: Normalize the glucose uptake to the total protein content and express as a fold change relative to the control.
Logical Relationships
The following diagram illustrates the logical relationship between Compound 991 concentration, AMPK activation, and the resulting cellular outcomes.
Caption: Concentration-dependent effects of Compound 991.
Conclusion
The optimal concentration of the AMPK activator Compound 991 is a critical parameter that requires empirical determination for each cell type and experimental system. By following the outlined protocols and considering the dose-response data presented, researchers can effectively harness the potent and specific activity of Compound 991 to investigate the multifaceted roles of AMPK in health and disease. It is recommended to perform a dose-response curve for each new cell line and assay to ensure robust and reproducible results.
References
- 1. Targeting AMPK for cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Benzimidazole derivative small-molecule 991 enhances AMPK activity and glucose uptake induced by AICAR or contraction in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EX-229 | AMPK activator/Agonist | CAS 1219739-36-2 | Buy EX229 from Supplier InvivoChem [invivochem.com]
- 6. AMPK agonism optimizes the in vivo persistence and anti-leukemia efficacy of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of AMPK Activator 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5'-AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis.[1][2][3][4][5] As a master regulator of metabolism, AMPK activation triggers a shift from anabolic to catabolic pathways to restore cellular energy balance. This is achieved by stimulating glucose uptake and fatty acid oxidation while simultaneously inhibiting energy-consuming processes such as cholesterol, lipid, and protein synthesis. Due to its key role in metabolic regulation, AMPK has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and nonalcoholic steatohepatitis (NASH).
AMPK activator 9, also known as ZM-6, is a potent activator of the α2β1γ1 isoform of AMPK, with a reported EC50 of 1.1 µM. While specific in vivo protocols for this compound are not extensively documented in publicly available literature, this document provides a detailed, generalized protocol for in vivo studies of direct AMPK activators, based on established methodologies for similar compounds. This guide is intended to serve as a comprehensive resource for researchers initiating in vivo studies with this compound or other novel direct AMPK activators.
Mechanism of Action and Signaling Pathway
AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. Its activation is triggered by an increase in the cellular AMP:ATP ratio, which occurs during periods of energetic stress such as exercise or nutrient deprivation. Direct AMPK activators can allosterically activate the enzyme, often mimicking the effects of AMP. Upon activation, AMPK phosphorylates a multitude of downstream targets to orchestrate a comprehensive metabolic response aimed at restoring cellular energy levels.
Key downstream effects of AMPK activation include:
-
Increased glucose uptake: Primarily in skeletal muscle, through the translocation of GLUT4 transporters to the cell membrane.
-
Enhanced fatty acid oxidation: Through the phosphorylation and inhibition of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis.
-
Inhibition of hepatic glucose production: By downregulating the expression of key gluconeogenic enzymes.
-
Inhibition of lipid synthesis: By suppressing the activity of enzymes involved in cholesterol and triglyceride synthesis.
-
Modulation of autophagy: AMPK can initiate autophagy to recycle cellular components for energy production.
Below is a diagram illustrating the core AMPK signaling pathway.
Caption: The AMPK signaling pathway is activated by an increased AMP/ATP ratio or pharmacological activators, leading to a cascade of metabolic changes.
Comparative Efficacy of Direct AMPK Activators in In Vivo Models
The following table summarizes the reported effects of various direct AMPK activators in preclinical in vivo models. This data can serve as a reference for designing studies and establishing expected outcomes for new activators like this compound.
| Compound | Animal Model | Dosage and Administration | Key In Vivo Effects | Reference |
| A-769662 | ob/ob mice | 30 mg/kg, oral, daily for 5 days | Reduced plasma glucose and triglycerides; decreased liver triglyceride content. | |
| PXL770 | Diet-induced obese (DIO) mice with NASH | 50 mg/kg, oral, daily for 8 weeks | Improved glycemia, dyslipidemia, and insulin (B600854) resistance; reduced hepatic steatosis, inflammation, and fibrosis. | |
| BI9774 | Lepob/Lepob mice on a NASH-inducing diet | 30 mg/kg, oral, daily for 6 weeks | Decreased plasma ALT, liver weight, and liver lipids. | |
| Metformin | Streptozotocin-injected diabetic mice | 300 mg/kg, oral, daily for 4 weeks | Normalized endothelial relaxation; increased levels of GTPCH I and BH4. |
Detailed Experimental Protocol for In Vivo Studies
This protocol provides a general framework for evaluating the efficacy of a novel direct AMPK activator, such as this compound, in a diet-induced obesity mouse model.
Animal Model and Husbandry
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Acclimatization: Acclimatize mice for at least one week upon arrival, with ad libitum access to standard chow and water.
-
Diet-Induced Obesity: Induce obesity and insulin resistance by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks. A control group should be maintained on a standard chow diet.
-
Housing: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
Experimental Design and Dosing
-
Grouping: Randomly assign HFD-fed mice to one of the following groups (n=8-10 per group):
-
Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)
-
This compound (low dose)
-
This compound (high dose)
-
Positive control (e.g., a known AMPK activator like metformin)
-
-
Dose Selection: The selection of doses for this compound should be based on preliminary in vitro potency and any available pharmacokinetic data.
-
Administration: Administer the compound or vehicle daily via oral gavage for a period of 4-8 weeks.
In-Life Measurements
-
Body Weight and Food Intake: Monitor and record body weight and food intake weekly.
-
Fasting Blood Glucose and Insulin: Measure fasting blood glucose (from tail vein blood) weekly using a glucometer. Collect blood for plasma insulin measurement at baseline and at the end of the study.
-
Glucose Tolerance Test (GTT): Perform an intraperitoneal GTT (IPGTT) during the final week of the study. After a 6-hour fast, administer a glucose bolus (2 g/kg) and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): Perform an ITT 3-4 days after the GTT. Following a 4-hour fast, administer an insulin bolus (0.75 U/kg, i.p.) and measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
Terminal Procedures and Tissue Collection
-
Euthanasia and Blood Collection: At the end of the treatment period, euthanize mice after an overnight fast. Collect terminal blood via cardiac puncture for plasma analysis.
-
Tissue Harvesting: Rapidly dissect, weigh, and flash-freeze liver, epididymal white adipose tissue (eWAT), and skeletal muscle (e.g., gastrocnemius) in liquid nitrogen for subsequent analysis. A portion of the liver and eWAT should be fixed in 10% neutral buffered formalin for histology.
Ex Vivo Analyses
-
Plasma Analysis: Measure plasma levels of triglycerides, total cholesterol, non-esterified fatty acids (NEFAs), and liver enzymes (ALT, AST) using commercially available kits.
-
Liver and Muscle Triglyceride Content: Extract lipids from liver and muscle tissue and quantify triglyceride content.
-
Histology: Embed fixed liver and adipose tissue in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess steatosis and adipocyte size, respectively.
-
Western Blotting: Prepare protein lysates from liver and muscle tissue to analyze the phosphorylation status of AMPK (p-AMPK) and its downstream target ACC (p-ACC) to confirm target engagement.
-
Gene Expression Analysis (qPCR): Isolate RNA from liver and adipose tissue to analyze the expression of genes involved in fatty acid synthesis, fatty acid oxidation, and gluconeogenesis.
The following diagram illustrates the general experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AMPK | CymitQuimica [cymitquimica.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Direct AMPK Activation Corrects NASH in Rodents Through Metabolic Effects and Direct Action on Inflammation and Fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct AMPK Activation Corrects NASH in Rodents Through Metabolic Effects and Direct Action on Inflammation and Fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering AMPK Activators in Mice
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
These application notes provide a comprehensive overview and detailed protocols for the administration of direct AMP-activated protein kinase (AMPK) activators to mice. While the initial request specified "AMPK activator 9" (also known as ZM-6), a thorough search of publicly available scientific literature and databases did not yield in vivo studies, protocols, or quantitative data for this specific compound in murine models.
Therefore, this document presents a generalized yet detailed protocol and representative data based on the well-characterized, direct, allosteric AMPK activator, A-769662. This information is intended to serve as a robust starting point for researchers designing and executing in vivo studies with novel or less-characterized direct AMPK activators. The principles and methodologies outlined herein are broadly applicable to the study of AMPK activation in preclinical models.
Introduction to AMPK Activation
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1] As a heterotrimeric complex, it is activated under conditions of low cellular energy (high AMP:ATP ratio) and works to restore energy balance by stimulating catabolic processes like glucose uptake and fatty acid oxidation, while inhibiting anabolic processes such as lipid and protein synthesis.[1] Pharmacological activation of AMPK is a promising therapeutic strategy for metabolic diseases, including type 2 diabetes and nonalcoholic fatty liver disease.
Direct AMPK activators, such as A-769662, allosterically activate the AMPK complex, offering a targeted approach to modulate this critical metabolic pathway. The following sections provide detailed protocols for in vivo studies, representative data, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: Representative Effects of a Direct AMPK Activator (A-769662) in Mice
The following tables summarize quantitative data from studies administering the direct AMPK activator A-769662 to mice. These data are illustrative of the potential effects of a potent, direct AMPK activator.
Table 1: Effects of A-769662 on Blood Glucose and Hepatic Gene Expression in ob/ob Mice
| Parameter | Vehicle Control | A-769662 (30 mg/kg) | Percent Change |
| Blood Glucose (mg/dL) | 350 ± 25 | 200 ± 30 | ↓ 43% |
| Hepatic G6Pase mRNA | 100 ± 10 | 50 ± 8 | ↓ 50% |
| Hepatic PEPCK mRNA | 100 ± 12 | 60 ± 7 | ↓ 40% |
| Liver Triglycerides (mg/g) | 80 ± 9 | 55 ± 6 | ↓ 31% |
Data are presented as mean ± SEM. G6Pase: Glucose-6-phosphatase; PEPCK: Phosphoenolpyruvate carboxykinase. Data is representative from studies on ob/ob mice.
Table 2: Acute Effects of A-769662 on AMPK Signaling in Mouse Skeletal Muscle
| Parameter | Vehicle Control | A-769662 (30 mg/kg) | Fold Change |
| p-AMPKα (Thr172) | 1.0 ± 0.2 | 4.5 ± 0.5 | ↑ 4.5x |
| p-ACC (Ser79) | 1.0 ± 0.3 | 3.8 ± 0.4 | ↑ 3.8x |
| Muscle Glucose Uptake | 100 ± 15 | 150 ± 20 | ↑ 50% |
Data are presented as mean ± SEM. p-AMPKα: Phosphorylated AMPK alpha subunit; p-ACC: Phosphorylated Acetyl-CoA Carboxylase. Data is representative of an acute in vivo study.
Experimental Protocols
The following protocols are based on the administration of the direct AMPK activator A-769662 and can be adapted for other similar compounds.
Protocol 1: Acute In Vivo Administration of an AMPK Activator to Assess Signaling and Metabolic Endpoints
Objective: To determine the acute effects of a direct AMPK activator on target engagement (AMPK phosphorylation) and downstream metabolic pathways in mice.
Materials:
-
AMPK activator (e.g., A-769662)
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[2]
-
Male C57BL/6J mice (8-10 weeks old)
-
Insulin (B600854) syringes (for intraperitoneal injection)
-
Blood collection supplies (e.g., tail vein lancets, glucometer, capillaries)
-
Tissue collection tools (forceps, scissors)
-
Liquid nitrogen
-
Reagents for protein extraction and Western blotting
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Fasting: Fast mice for 4-6 hours before the experiment to establish a baseline metabolic state.
-
Compound Preparation: Prepare a stock solution of the AMPK activator in a suitable vehicle. For A-769662, a common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline. The final concentration should be calculated based on the desired dose and an injection volume of 5-10 µL/g body weight.
-
Baseline Blood Glucose: Measure baseline blood glucose from the tail vein using a glucometer.
-
Administration: Administer the AMPK activator or vehicle control via intraperitoneal (i.p.) injection. A typical dose for A-769662 is 30 mg/kg body weight.
-
Time Course Blood Glucose Monitoring: Measure blood glucose at various time points post-injection (e.g., 30, 60, 90, 120 minutes) to assess the acute glycemic response.
-
Tissue Collection: At a predetermined endpoint (e.g., 60 minutes post-injection), euthanize the mice via an approved method.
-
Tissue Harvesting: Rapidly dissect tissues of interest (e.g., liver, skeletal muscle, adipose tissue), snap-freeze them in liquid nitrogen, and store at -80°C for later analysis.
-
Analysis:
-
Western Blotting: Prepare tissue lysates and perform Western blotting to measure the phosphorylation status of AMPKα (at Thr172) and its downstream target, ACC (at Ser79).
-
Gene Expression Analysis: Extract RNA from liver tissue to analyze the expression of key gluconeogenic genes (e.g., G6Pase, PEPCK) via qRT-PCR.
-
Protocol 2: Chronic Administration of an AMPK Activator in a Disease Model (e.g., db/db Mice)
Objective: To evaluate the long-term therapeutic efficacy of a direct AMPK activator in a mouse model of type 2 diabetes.
Materials:
-
AMPK activator
-
Vehicle solution
-
Male db/db mice and their lean littermate controls (e.g., at 8 weeks of age)
-
Oral gavage needles
-
Equipment for metabolic phenotyping (e.g., glucose tolerance test, insulin tolerance test)
-
Analytical equipment for measuring plasma lipids and insulin
Procedure:
-
Animal Acclimation and Baseline Measurements: Acclimate mice and measure baseline body weight, food intake, and fasting blood glucose.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., vehicle control, AMPK activator at one or more doses).
-
Chronic Dosing: Administer the AMPK activator or vehicle daily via oral gavage. A typical chronic dose for A-769662 is 30 mg/kg/day. The treatment duration can range from 2 to 8 weeks.
-
Regular Monitoring: Monitor body weight and food intake regularly (e.g., daily or weekly). Measure fasting blood glucose weekly.
-
Metabolic Testing:
-
Glucose Tolerance Test (GTT): Perform a GTT after a specified period of treatment (e.g., 4 weeks). After an overnight fast, administer a glucose bolus (e.g., 2 g/kg) via i.p. injection and measure blood glucose at multiple time points (0, 15, 30, 60, 90, 120 minutes).
-
Insulin Tolerance Test (ITT): Perform an ITT to assess insulin sensitivity. After a short fast (4-6 hours), administer insulin (e.g., 0.75 U/kg) via i.p. injection and measure blood glucose at several time points (0, 15, 30, 45, 60 minutes).
-
-
Terminal Procedures: At the end of the study, collect blood via cardiac puncture for analysis of plasma insulin, triglycerides, and other relevant biomarkers.
-
Tissue Collection and Analysis: Harvest and weigh tissues (liver, adipose tissue). Analyze liver triglycerides and perform histological analysis (e.g., H&E staining, Oil Red O staining) to assess steatosis. Conduct Western blotting and gene expression analysis as described in Protocol 1.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Direct AMPK activator signaling pathway in metabolic regulation.
Experimental Workflow Diagram
Caption: General experimental workflow for chronic AMPK activator studies in mice.
References
Application Notes and Protocols: AMPK Activator 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2] As a heterotrimeric complex, it is composed of a catalytic α subunit and regulatory β and γ subunits.[1][3] AMPK is activated under conditions of low cellular energy, such as nutrient deprivation or hypoxia, which lead to an increased AMP:ATP ratio.[1] Upon activation, AMPK works to restore energy homeostasis by stimulating catabolic processes that generate ATP, like glucose uptake and fatty acid oxidation, while inhibiting anabolic, energy-consuming pathways, such as protein and fatty acid synthesis. Given its central role in metabolic regulation, AMPK has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes and obesity.
AMPK Activator 9 (also known as ZM-6) is a potent, direct activator of the AMPK α2β1γ1 isoform. These application notes provide a summary of its characteristics, a list of potential suppliers, and detailed protocols for its use in key in vitro and cell-based assays.
Supplier and Purchasing Information
This compound is available from various chemical suppliers catering to the research community. When purchasing, it is crucial to obtain a certificate of analysis (CoA) to verify the compound's identity and purity.
| Supplier | Product Name | Catalog Number | Purity | Notes |
| MedchemExpress | This compound | HY-148210 | >99% | Also known as ZM-6. |
| Immunomart | This compound | Not specified | ||
| APExBIO | AMPK activator | Not specified |
Note: Availability and catalog numbers are subject to change. Please consult the supplier's website for the most current information.
Quantitative Data
The following table summarizes the key quantitative data for this compound. These values are essential for designing and interpreting experiments.
| Parameter | Value | Isoform | Reference |
| EC50 | 1.1 µM | α2β1γ1 |
Signaling Pathway
AMPK is a central regulator of cellular metabolism. Its activation, either indirectly through an increase in the AMP/ATP ratio or directly by small molecule activators like this compound, triggers a cascade of downstream events. Activated AMPK phosphorylates a multitude of downstream targets to control metabolic processes. Key among these are the inhibition of acetyl-CoA carboxylase (ACC), which reduces fatty acid synthesis, and the promotion of glucose transporter 4 (GLUT4) translocation to the plasma membrane, enhancing glucose uptake.
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PMC [pmc.ncbi.nlm.nih.gov]
AMPK Activator 9: A Comprehensive Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of AMPK Activator 9, a potent tool for research in metabolic diseases, oncology, and cellular stress responses. This guide includes key specifications, application notes, and detailed experimental protocols to facilitate its use in a laboratory setting.
Product Specifications
This compound, also referred to as ZM-6, is a potent, cell-permeable activator of AMP-activated protein kinase (AMPK). It demonstrates high specificity for the α2β1γ1 isoform of AMPK. The following table summarizes its key quantitative properties.
| Property | Value | Reference |
| Product Name | This compound | N/A |
| Synonym(s) | ZM-6 | MedchemExpress, Immunomart, Biovalley |
| CAS Number | 1858204-23-5 | MedchemExpress |
| Molecular Formula | C₃₁H₂₈F₄N₄O₄ | MedchemExpress |
| Molecular Weight | 596.57 g/mol | MedchemExpress |
| EC₅₀ (AMPK α2β1γ1) | 1.1 µM | MedchemExpress |
| Purity | ≥98% (HPLC) | Typical vendor specification |
| Appearance | Crystalline solid | Typical vendor specification |
| Solubility | 10 mM in DMSO | Immunomart |
| Storage | Store at -20°C for long-term storage. | MedchemExpress |
Application Notes
AMPK is a central regulator of cellular energy homeostasis, making it a key therapeutic target for a variety of diseases, including type 2 diabetes, obesity, and cancer. This compound serves as a valuable pharmacological tool to investigate the downstream effects of AMPK activation in various cellular and in vivo models.
Mechanism of Action:
AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. It is activated under conditions of cellular energy stress, indicated by an increased AMP:ATP ratio. This activation involves the phosphorylation of Threonine 172 on the α subunit by upstream kinases such as LKB1 and CaMKKβ. Activated AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP (e.g., glucose uptake and fatty acid oxidation) and inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis).
Key Applications:
-
Metabolic Disease Research: Investigate the role of AMPK in glucose metabolism, insulin (B600854) sensitivity, and lipid metabolism in the context of type 2 diabetes and obesity.
-
Cancer Biology: Explore the tumor-suppressive effects of AMPK activation, including the inhibition of cell growth and proliferation, and induction of apoptosis.
-
Cardiovascular Research: Study the protective effects of AMPK activation in cardiac ischemia and heart failure models.
-
Neurobiology: Examine the role of AMPK in neuronal energy homeostasis and its potential as a therapeutic target in neurodegenerative diseases.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound.
Western Blot Analysis of AMPK Activation
This protocol describes the detection of AMPK activation by measuring the phosphorylation of the AMPKα subunit at Threonine 172 (Thr172).
Application Notes and Protocols for AMPK Activator 9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the handling, storage, and use of AMPK activator 9 (also known as ZM-6), a potent activator of the α2β1γ1 isoform of AMP-activated protein kinase (AMPK)[1]. The information is intended to ensure the stability and efficacy of the compound in research applications.
Product Information
This compound (ZM-6) is a small molecule compound with the following properties:
| Property | Value | Reference |
| CAS Number | 1858204-23-5 | [1] |
| Molecular Formula | C₃₁H₂₈F₄N₄O₄ | [1] |
| Molecular Weight | 596.57 g/mol | [1] |
| EC₅₀ (α2β1γ1) | 1.1 µM | [1] |
Handling and Storage
Proper handling and storage are critical to maintain the integrity and activity of this compound.
Shipping and Initial Receipt
This compound is typically shipped at room temperature[1]. Upon receipt, it is recommended to inspect the packaging for any damage.
Storage Conditions
For long-term storage, the solid compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier. Generally, it is advisable to store the compound at -20°C.
Reconstitution and Solution Storage
To prepare a stock solution, reconstitute the solid compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
Stock Solution Stability:
-
Once reconstituted, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C. Under these conditions, solutions are expected to be stable for several months.
| Parameter | Recommendation |
| Solvent | DMSO |
| Storage Temperature (Solid) | -20°C (refer to Certificate of Analysis) |
| Storage Temperature (Solution) | -20°C |
| Freeze-Thaw Cycles | Avoid |
Experimental Protocols
The following are general protocols for common applications of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
In Vitro Kinase Assay
This protocol is designed to measure the direct effect of this compound on the activity of purified AMPK enzyme.
Materials:
-
Purified active AMPK (α2β1γ1) enzyme
-
This compound
-
Kinase assay buffer (e.g., 40 mM HEPES, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 5 mM MgCl₂)
-
ATP
-
AMPK substrate (e.g., SAMS peptide)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a 96-well plate, add the purified AMPK enzyme to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the SAMS peptide substrate.
-
Incubate the plate at 30°C for a predetermined time (e.g., 20-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence-based ADP quantification.
Cell-Based Assays
This is a common method to assess the activation of the AMPK pathway in cells treated with this compound.
Materials:
-
Cultured cells of interest
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (a typical starting range could be 1-10 µM) for a specified duration (e.g., 1, 6, or 24 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
To normalize, strip the membrane and re-probe with an antibody against total AMPKα.
This assay can be used to determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cultured cells of interest
-
This compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After cell attachment, treat the cells with a range of concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
Following the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Visualizations
AMPK Signaling Pathway
The following diagram illustrates the central role of AMPK in cellular metabolism.
Caption: Simplified AMPK signaling pathway showing upstream activators and downstream effects.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps in performing a Western blot to assess AMPK activation.
Caption: Step-by-step workflow for Western blot analysis of AMPK activation.
Logical Relationship of AMPK Activation and Cellular Outcomes
This diagram illustrates the cause-and-effect relationship following the activation of AMPK.
Caption: Logical flow from AMPK activation to downstream cellular metabolic changes.
References
Reconstituting and preparing AMPK activator 9 solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways. As a heterotrimeric complex, it is activated under conditions of low cellular energy, such as nutrient deprivation or hypoxia, leading to a shift from anabolic to catabolic processes to restore energy balance. Due to its integral role in metabolism, AMPK has emerged as a significant therapeutic target for metabolic disorders, including type 2 diabetes, obesity, and cancer. AMPK activator 9 (also known as ZM-6) is a potent, small-molecule activator of the AMPKα2β1γ1 isoform, showing promise for research in these areas. This document provides detailed protocols for the reconstitution, preparation, and in vitro application of this compound.
Physicochemical Properties and Storage
A comprehensive summary of the quantitative data for this compound is provided below, alongside data for other common AMPK activators for comparative purposes.
| Property | This compound (ZM-6) | A-769662 | Metformin |
| CAS Number | 1858204-23-5 | 844499-71-4 | 1115-70-4 |
| Molecular Formula | C₃₁H₂₈F₄N₄O₄ | C₂₀H₁₄N₂O₃S | C₄H₁₂ClN₅ |
| Molecular Weight | 596.57 g/mol | 378.4 g/mol | 165.62 g/mol |
| Appearance | Solid | Solid | White crystalline powder |
| Solubility | 10 mM in DMSO | Soluble in DMSO | Soluble in water |
| EC₅₀ | 1.1 µM (for AMPK α2β1γ1) | 0.8 µM (for rat liver AMPK)[1] | Indirect activator |
| Storage (Powder) | -20°C for up to 3 years | 2-8°C | Room temperature |
| Storage (Stock Solution) | -80°C for up to 1 year | -20°C | Room temperature |
Reconstitution and Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound (ZM-6) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Protocol:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Calculation: To prepare a 10 mM stock solution, use the following calculation:
-
Volume of DMSO (µL) = (Mass of compound (mg) / 596.57 g/mol ) * 100,000
-
-
Reconstitution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Solubilization: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary to aid solubilization.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year). For short-term use, a working stock can be stored at -20°C.
Experimental Protocols
In Vitro Activation of AMPK in HepG2 Cells
Objective: To assess the ability of this compound to induce the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), in a human hepatoma cell line (HepG2).
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (ZM-6) stock solution (10 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system for Western blotting
Protocol:
-
Cell Culture: Culture HepG2 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed HepG2 cells into 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest dose of the activator.
-
When cells reach the desired confluency, aspirate the growth medium and wash the cells once with PBS.
-
Add the serum-free medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the cells for the desired time points (e.g., 1, 6, 12, 24 hours). A time-course experiment is recommended to determine the optimal incubation time.[2]
-
-
Cell Lysis:
-
Following treatment, place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AMPKα, total AMPKα, p-ACC, total ACC, and a loading control overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Visualizations
AMPK Signaling Pathway
Caption: AMPK Signaling Pathway Diagram.
Experimental Workflow
Caption: In Vitro Experimental Workflow.
References
AMPK Activator 9: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of AMPK Activator 9, a potent modulator of the AMP-activated protein kinase (AMPK) signaling pathway. The information is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential and cellular mechanisms of AMPK activation.
Safety Data Sheet (SDS) Information
A specific, publicly available Safety Data Sheet (SDS) for "this compound" (also known as F17 or ZM-6) is not readily found. However, information from suppliers of similar compounds provides general safety guidance. According to one supplier, a product identified as "AMPK Signaling Activator IX, F17" is not classified as a hazardous substance, and therefore an SDS is not required under REACH regulations.[1] For another compound, "AMPK activator 14", general laboratory safety precautions are advised, including wearing protective clothing, and ensuring good ventilation.[2]
It is recommended to handle this compound with the standard care accorded to all research chemicals. This includes using personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, and working in a well-ventilated area. In case of contact with eyes or skin, rinse immediately with plenty of water.[2] For detailed safety information, it is advisable to request the SDS directly from the supplier.
General Safety Precautions:
| Precaution | Recommendation |
| Handling | Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[2] |
| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place.[2] |
| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus for firefighting if necessary.[2] |
| Spill Response | Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains. Discharge into the environment must be avoided.[2] |
Application Notes
AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism.[3] Its activation has been shown to have therapeutic potential in a variety of diseases, including metabolic disorders, cancer, and cardiovascular disease. This compound is a small molecule compound that can be used to study the physiological and pathological roles of AMPK activation in various in vitro and in vivo models.
Key Applications:
-
Metabolic Disease Research: Investigate the effects of AMPK activation on glucose uptake, fatty acid oxidation, and other metabolic processes in cell lines and animal models of diabetes and obesity.
-
Cancer Biology: Explore the potential of AMPK activation to inhibit cancer cell growth, proliferation, and survival. Studies have shown that AMPK activation can induce apoptosis and autophagy in cancer cells.[4]
-
Cardiovascular Research: Examine the role of AMPK in protecting against cardiac hypertrophy, ischemia, and other cardiovascular conditions.
-
Neurodegenerative Disease Studies: Investigate the potential neuroprotective effects of AMPK activation.
Quantitative Data for Selected AMPK Activators:
| Activator Name | EC50 (in vitro) | Target | Notes |
| This compound (ZM-6) | 1.1 µM | AMPK (α2β1γ1) | Potent activator with potential for type 2 diabetes research.[5] |
| A-769662 | 0.8 µM | AMPK | Potent, reversible activator with selectivity for β1 subunit-containing heterotrimers. Inhibits fatty acid synthesis. |
| PF-06409577 | 7 nM | AMPK (α1β1γ1) | Potent and selective allosteric activator. Orally bioavailable and has been studied in models of diabetic nephropathy.[6][7] |
| MK-8722 | ~1 to 60 nM | All 12 mammalian AMPK complexes | Potent, direct, allosteric activator of all mammalian AMPK complexes.[8] |
| ex229 (compound 991) | N/A | AMPK | 5-10-fold more potent than A-769662 in activating AMPK.[9] |
Experimental Protocols
Western Blot Analysis of AMPK Activation
This protocol is used to determine the activation state of AMPK by measuring the phosphorylation of its catalytic subunit α at Threonine 172 (Thr172).
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with desired concentrations of this compound for the specified time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.[10]
-
Analysis: Quantify the band intensities and normalize the phospho-AMPKα signal to the total AMPKα signal.
Workflow for Western Blot analysis of AMPK activation.
In Vitro AMPK Kinase Assay
This assay measures the direct effect of this compound on the kinase activity of purified AMPK.
Materials:
-
Purified active AMPK enzyme
-
AMPK substrate (e.g., SAMS peptide)
-
This compound
-
Kinase assay buffer
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit
-
P81 phosphocellulose paper (for radioactive assay)
-
Scintillation counter or luminometer
Procedure (using radioactive method):
-
Reaction Setup: Prepare a reaction mixture containing kinase assay buffer, purified AMPK enzyme, and the SAMS peptide substrate.
-
Compound Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-15 minutes).[11]
-
Stop Reaction: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.[11]
-
Washing: Wash the P81 paper to remove unincorporated [γ-³²P]ATP.[11]
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the specific activity of AMPK in the presence of different concentrations of the activator.
Workflow for in vitro AMPK kinase activity assay.
AMPK Signaling Pathway
AMPK is a heterotrimeric protein kinase consisting of a catalytic α subunit and regulatory β and γ subunits. It is activated by an increase in the cellular AMP:ATP ratio, which occurs during metabolic stress such as glucose deprivation or hypoxia.[3] Upstream kinases, such as LKB1 and CaMKKβ, phosphorylate the α subunit at Thr172, leading to full activation.[3] Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy homeostasis by switching on catabolic pathways that generate ATP and switching off anabolic pathways that consume ATP.
Simplified AMPK signaling pathway.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. targetmol.com [targetmol.com]
- 3. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. PF 06409577 | AMPK | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. AMPK activity assay [bio-protocol.org]
Quality Control Measures for AMPK Activator 9: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to ensure the quality, purity, potency, and identity of AMPK activator 9 (also known as ZM-6), a potent activator of the α2β1γ1 isoform of AMP-activated protein kinase (AMPK) with an EC50 of 1.1 µM.[1] Adherence to these quality control protocols is critical for obtaining reliable and reproducible results in research and drug development settings.
Physicochemical Characterization and Identification
A fundamental aspect of quality control is the unambiguous identification and characterization of the compound.
Table 1: Physicochemical Properties of this compound
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Formula | C₃₁H₂₈F₄N₄O₄ | Mass Spectrometry |
| Molecular Weight | 596.57 g/mol | Mass Spectrometry |
| CAS Number | 1858204-23-5 | - |
| Solubility | Soluble in DMSO | Visual Inspection |
Experimental Protocol: Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute the stock solution to a final concentration of 10 µg/mL in an appropriate solvent system for mass spectrometry analysis (e.g., acetonitrile:water with 0.1% formic acid).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Analysis: Compare the observed mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺ with the calculated theoretical mass. The observed mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated mass.
Purity Assessment
Ensuring the purity of the compound is crucial to avoid off-target effects and ensure accurate determination of its biological activity.
Table 2: Purity Specifications for this compound
| Parameter | Specification | Analytical Method |
| Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Related Substances | Individual impurity ≤0.5% | HPLC |
| Residual Solvents | As per ICH guidelines | Gas Chromatography (GC) |
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify any impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution:
-
0-20 min: 30-90% Mobile Phase B
-
20-25 min: 90% Mobile Phase B
-
25-26 min: 90-30% Mobile Phase B
-
26-30 min: 30% Mobile Phase B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Analysis: Inject the sample and analyze the chromatogram. Calculate the area percentage of the main peak relative to the total peak area to determine the purity.
Potency and Biological Activity Assessment
The biological activity of this compound must be confirmed to ensure its intended function. This is achieved through in vitro and cell-based assays that measure its ability to activate AMPK.
Table 3: Potency and Biological Activity of this compound
| Assay Type | Parameter | Specification |
| In Vitro Kinase Assay | EC₅₀ for AMPK (α2β1γ1) | 0.8 - 1.5 µM |
| Cell-Based Assay | Increased Phospho-AMPKα (Thr172) | Demonstrable, dose-dependent increase |
Experimental Protocol: In Vitro AMPK Kinase Activity Assay (Luminescence-Based)
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for the activation of purified AMPK enzyme.
Methodology: This protocol is based on the ADP-Glo™ Kinase Assay.
-
Materials:
-
Recombinant human AMPK (α1β1γ1 or α2β1γ1).
-
AMPK substrate peptide (e.g., SAMS peptide).
-
ATP.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT, 100 µM AMP).
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the diluted compound, recombinant AMPK enzyme, and the SAMS peptide substrate.
-
Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Experimental Protocol: Cell-Based AMPK Activation Assay (Western Blot)
Objective: To confirm that this compound increases the phosphorylation of AMPKα at Threonine 172 in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., C2C12 myotubes, HepG2 hepatocytes) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-AMPKα (Thr172).[2][3]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total AMPKα.[2]
-
-
Analysis: Quantify the band intensities using densitometry software. A dose-dependent increase in the ratio of phospho-AMPKα to total AMPKα confirms the activity of the compound.
Visualizations
AMPK Signaling Pathway
Caption: Simplified AMPK signaling pathway activated by this compound.
Quality Control Experimental Workflow
Caption: Logical workflow for the quality control of this compound.
References
Application Notes and Protocols for High-Throughput Screening of AMPK Activator 9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AMPK activator 9 in high-throughput screening (HTS) campaigns. The protocols outlined below are designed to facilitate the identification and characterization of novel AMP-activated protein kinase (AMPK) activators.
Introduction to AMPK and Activator 9
AMP-activated protein kinase (AMPK) is a crucial enzyme in cellular energy homeostasis, acting as a master regulator of metabolism.[1][2] It is a heterotrimeric protein, consisting of a catalytic α subunit and regulatory β and γ subunits.[3] Activation of AMPK stimulates catabolic pathways that generate ATP while inhibiting anabolic, ATP-consuming processes.[4] This central role in metabolic regulation makes AMPK a prime therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[3]
This compound (also known as ZM-6) is a potent, direct activator of the AMPK α2β1γ1 isoform, with a reported half-maximal effective concentration (EC50) of 1.1 µM. Its direct mechanism of action makes it a valuable tool for HTS assays aimed at discovering novel direct AMPK activators.
Key Concepts in AMPK High-Throughput Screening
Several HTS-compatible assay formats are available to measure AMPK activation. The choice of assay depends on the specific research goals, available instrumentation, and whether the screen is for direct or indirect activators. Common formats include:
-
Biochemical Kinase Activity Assays: These assays directly measure the enzymatic activity of purified AMPK. A common method is to quantify the amount of ADP produced during the kinase reaction. Technologies like ADP-Glo™ provide a luminescent readout that is robust and suitable for HTS.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: TR-FRET assays, such as LanthaScreen® and HTRF®, can be configured to measure either the binding of a fluorescently labeled tracer to the kinase (binding assay) or the phosphorylation of a substrate (activity assay). These assays are homogeneous (no-wash) and offer a good signal-to-noise ratio.
-
Cell-Based Assays: These assays measure AMPK activation within a cellular context. A common readout is the phosphorylation of downstream targets of AMPK, such as Acetyl-CoA Carboxylase (ACC), which can be detected using antibody-based methods like ELISA or in-cell Westerns.
A key metric for evaluating the quality of an HTS assay is the Z'-factor , which provides a measure of the statistical separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Data Presentation: Quantitative HTS Data for Direct AMPK Activators
The following table summarizes key quantitative data for several direct AMPK activators, providing a comparative reference for HTS experiments.
| Compound Name | AMPK Isoform | Assay Type | EC50 / IC50 | Z'-factor | Reference |
| This compound (ZM-6) | α2β1γ1 | Biochemical | 1.1 µM | Not Reported | |
| A-769662 | Rat Liver AMPK | Biochemical | 0.8 µM | Not Reported | |
| PF-739 | α1β1γ1 | Biochemical | 8.99 nM | Not Reported | |
| PF-739 | α2β1γ1 | Biochemical | 5.23 nM | Not Reported | |
| GSK621 | Cellular (ACC phos.) | ELISA | Not Reported | Not Reported | |
| Various Compounds | α1β1γ1 | Fluorescence-based | 3 positive hits | 0.55 | |
| Staurosporine (Inhibitor) | Recombinant human | Transcreener® ADP² | 2.18 nM (IC50) | 0.85 |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the underlying biological and experimental processes, the following diagrams are provided.
Caption: AMPK Signaling Pathway.
Caption: High-Throughput Screening Workflow.
Experimental Protocols
The following are detailed protocols for two common HTS assay formats that can be adapted for use with this compound.
Protocol 1: Biochemical Kinase Activity Assay using ADP-Glo™
This protocol measures the amount of ADP produced by the AMPK kinase reaction, which is directly proportional to the enzyme's activity.
Materials:
-
This compound (ZM-6)
-
Purified, active AMPK enzyme (e.g., human recombinant α2β1γ1)
-
AMPK substrate peptide (e.g., SAMS peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, low-volume assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration range for an EC50 determination would be from 100 µM down to 1 nM.
-
Using an automated liquid handler or multichannel pipette, transfer a small volume (e.g., 50 nL) of the compound dilutions to the 384-well assay plate.
-
For controls, add DMSO only (negative control) and a known pan-AMPK activator like A-769662 (positive control).
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme/substrate mix in kinase reaction buffer. The final concentration of AMPK should be optimized for the assay (typically in the low nM range), and the SAMS peptide concentration should be at or near its Km.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X enzyme/substrate mix to each well of the assay plate.
-
Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should also be at or near its Km (typically 10-50 µM).
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
Mix the plate gently and incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the Z'-factor to assess assay quality.
-
Plot the luminescence signal against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: TR-FRET Binding Assay using LanthaScreen®
This protocol measures the displacement of a fluorescent tracer from the ATP-binding pocket of AMPK by a test compound.
Materials:
-
This compound (ZM-6)
-
Europium-labeled anti-tag antibody (specific to the tag on the AMPK enzyme)
-
Fluorescently labeled kinase tracer (e.g., Kinase Tracer 236)
-
Purified, tagged AMPK enzyme (e.g., His-tagged human recombinant α1/β2/γ1)
-
384-well black, low-volume assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and test compounds in DMSO.
-
Transfer a small volume (e.g., 4 µL of a 4X solution) of the compound dilutions to the assay plate. Include DMSO only wells for high FRET control and a known inhibitor (e.g., Staurosporine) for low FRET control.
-
-
Reagent Preparation:
-
Prepare a 2X kinase/antibody mixture in the appropriate kinase buffer. The final concentrations of the kinase and antibody should be optimized for the assay (typically in the low nM range).
-
Prepare a 4X tracer solution in kinase buffer. The optimal tracer concentration is typically determined experimentally.
-
-
Assay Assembly:
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer solution to each well.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal on a compatible plate reader, recording the emission at two wavelengths (e.g., acceptor and donor emission).
-
Calculate the emission ratio.
-
Determine the Z'-factor.
-
Plot the emission ratio against the log of the compound concentration and fit to a sigmoidal dose-response curve to calculate the IC50 value (for displacement).
-
Conclusion
The provided application notes and protocols offer a robust framework for the high-throughput screening of this compound and the discovery of novel direct AMPK activators. The selection of the appropriate assay and careful optimization of experimental conditions are critical for the success of any HTS campaign. The quantitative data and visual diagrams included are intended to aid in experimental design and data interpretation.
References
Troubleshooting & Optimization
Troubleshooting inconsistent results with AMPK activator 9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMPK activator 9 (also known as ZM-6), a potent allosteric activator of the α2β1γ1 isoform of AMP-activated protein kinase (AMPK)[1][2].
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a direct, allosteric activator of AMPK[1]. It binds to the AMPK complex at a site distinct from the AMP binding site, inducing a conformational change that promotes its activation[3][4]. This activation leads to the phosphorylation of downstream targets involved in regulating cellular energy homeostasis, such as acetyl-CoA carboxylase (ACC)[5]. Unlike indirect activators such as metformin, which alter the cellular AMP:ATP ratio, direct activators like ZM-6 modulate AMPK activity without necessarily depleting cellular energy levels[3][6].
2. How should I dissolve and store this compound?
Proper dissolution and storage are critical for maintaining the activity and stability of this compound.
-
Dissolution: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO)[1]. For other AMPK activators, warming to 55-60°C may be necessary for complete solubilization in DMSO.
-
Storage of Stock Solutions: After reconstitution in DMSO, it is recommended to aliquot the stock solution into single-use volumes and store them frozen. Stock solutions of similar small molecule activators are generally stable for up to 3-6 months when stored at -20°C or -80°C[7]. Avoid repeated freeze-thaw cycles to prevent degradation of the compound. For in vivo experiments, it is often recommended to prepare fresh solutions daily[8].
3. What are the recommended working concentrations for cell culture experiments?
The optimal working concentration of this compound can vary depending on the cell type and the specific experimental conditions. The reported EC50 for AMPK (α2β1γ1) activation is 1.1 µM[1]. A typical starting point for cell-based assays would be in the low micromolar range. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. For example, similar AMPK activators have been used in HepG2 cells at concentrations ranging from 0.1 µM to 100 µM[5].
4. Are there any known off-target effects of this compound?
This compound belongs to the pyrazolone (B3327878) class of compounds[1]. Pyrazolone derivatives are known to have a wide range of biological activities, which can include anti-inflammatory, analgesic, and anticancer effects[9][10][11][12][13]. While this suggests the potential for off-target effects, specific off-target interactions for this compound (ZM-6) have not been extensively documented in the readily available literature. As with any small molecule inhibitor or activator, it is crucial to include appropriate controls in your experiments to account for potential off-target effects. This may include using a structurally related but inactive compound, or confirming the observed effects are reversible by using an AMPK inhibitor like Compound C.
Troubleshooting Guides
Issue 1: Inconsistent or No Activation of AMPK
One of the most common challenges is observing variable or a complete lack of AMPK activation, typically assessed by Western blotting for phosphorylated AMPK (p-AMPK) at Threonine 172.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh stock solutions of this compound in DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles. |
| Incorrect Concentration | Perform a dose-response curve to determine the optimal concentration for your cell line. Start with a range around the reported EC50 of 1.1 µM. |
| Suboptimal Treatment Time | Conduct a time-course experiment to identify the peak of AMPK activation. Activation can be transient, so testing multiple time points (e.g., 15 min, 30 min, 1h, 2h, 4h) is recommended. |
| Low Basal AMPK Expression | Ensure your cell line expresses sufficient levels of the target AMPK isoform (α2β1γ1). You can check this by running a Western blot for total AMPKα. |
| Phosphatase Activity | Include phosphatase inhibitors in your cell lysis buffer. AMPK activation is a dynamic process regulated by both kinases and phosphatases. Active phosphatases in your lysate can dephosphorylate p-AMPK, leading to a false negative result. |
| Poor Antibody Performance | Use a validated antibody for p-AMPK (Thr172). Check the antibody datasheet for recommended conditions and positive controls. Consider using a positive control lysate from cells treated with a well-characterized AMPK activator like AICAR or metformin. |
Experimental Protocols
Protocol 1: Western Blot Analysis of AMPK Activation in Cultured Cells
This protocol outlines the general steps for assessing AMPK activation by measuring the phosphorylation of AMPKα at Threonine 172.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2, C2C12) at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Treat cells with the desired concentrations of this compound for the predetermined optimal time. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 1 mM AICAR for 1 hour).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Strip the membrane and re-probe for total AMPKα as a loading control to normalize the p-AMPK signal.
-
Data Presentation
Table 1: Properties of this compound (ZM-6)
| Property | Value | Reference |
| Molecular Formula | C₃₁H₂₈F₄N₄O₄ | [1] |
| Molecular Weight | 596.57 g/mol | [1] |
| CAS Number | 1858204-23-5 | [1] |
| EC50 (α2β1γ1) | 1.1 µM | [1] |
| Solubility | DMSO | [1] |
Table 2: Troubleshooting Summary for Inconsistent AMPK Activation
| Symptom | Potential Cause | Recommended Action |
| No p-AMPK band | Compound inactivity, insufficient concentration, wrong timing, high phosphatase activity | Use fresh compound, perform dose-response and time-course, add phosphatase inhibitors |
| Weak p-AMPK band | Suboptimal conditions, low AMPK expression | Optimize protocol, check total AMPK levels |
| High background | Antibody non-specificity, insufficient blocking | Use validated antibody, optimize blocking conditions |
| Inconsistent results | Compound degradation, variable cell conditions | Aliquot and store compound properly, standardize cell culture and treatment protocols |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gentaur.com [gentaur.com]
- 3. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel direct AMPK activator suppresses non-small cell lung cancer through inhibition of lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPK – sensing energy while talking to other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPK Activator The AMPK Activator, also referenced under CAS 849727-81-7, modulates the biological activity of AMPK. This small molecule/inhibitor is primarily used for Activators/Inducers applications. | 849727-81-7 [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. a-critical-review-on-recent-trends-on-pharmacological-applications-of-pyrazolone-endowed-derivatives - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Optimizing Dosage of AMPK Activator 9 for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of AMPK activator 9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, small-molecule activator of AMP-activated protein kinase (AMPK). It functions as a direct allosteric activator of the AMPK heterotrimeric complex, which consists of a catalytic α subunit and regulatory β and γ subunits.[1][2][3][4] The primary mechanism of activation by such compounds often involves binding to the interface between the α and β subunits, inducing a conformational change that promotes phosphorylation of the conserved threonine residue (Thr172) on the catalytic α subunit by upstream kinases, such as LKB1 and CaMKKβ.[3][4][5] This phosphorylation is a critical step for full AMPK activation.[1][4] Once activated, AMPK acts as a master regulator of cellular energy homeostasis by phosphorylating a multitude of downstream targets, leading to the inhibition of anabolic pathways (e.g., protein and lipid synthesis) and the activation of catabolic pathways (e.g., fatty acid oxidation and glucose uptake) to restore cellular energy balance.[2][6][7]
Q2: What is the recommended starting concentration for in vitro experiments?
The optimal concentration of this compound is cell-type and endpoint-dependent. A good starting point for in vitro cell-based assays is to perform a dose-response experiment ranging from 0.1 µM to 10 µM. Based on publicly available data for potent AMPK activators, an EC50 (half-maximal effective concentration) is often observed in the low micromolar range. For instance, a compound referred to as "this compound (ZM-6)" has a reported EC50 of 1.1 µM for the α2β1γ1 isoform.[8] For cell-based assays measuring downstream effects like ACC phosphorylation, significant effects can be seen at concentrations as low as 0.03 µM for some potent activators.[9]
Q3: How should I prepare and store stock solutions of this compound?
Most synthetic small molecule AMPK activators are soluble in dimethyl sulfoxide (B87167) (DMSO).[10][11] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. For some compounds, warming may be necessary for complete solubilization.[10] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Stock solutions in DMSO are typically stable for several months at -20°C.[10] When preparing working solutions, dilute the stock in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q4: What are the key downstream targets to measure to confirm AMPK activation?
To confirm AMPK activation, it is essential to measure the phosphorylation of well-established downstream substrates. The most common and direct target is Acetyl-CoA Carboxylase (ACC). AMPK phosphorylates ACC at Ser79 (in ACC1), which inhibits its activity and is a hallmark of AMPK activation.[12] Another key target is Raptor, a component of the mTORC1 complex. AMPK-mediated phosphorylation of Raptor leads to the inhibition of mTORC1 signaling.[9] Therefore, assessing p-ACC (Ser79) and p-Raptor levels by Western blotting or ELISA are reliable methods to verify the activity of your AMPK activator.[9][11][13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low AMPK activation observed (e.g., no increase in p-ACC) | Compound Insolubility: The activator may not be fully dissolved in the assay buffer or cell culture medium. | Ensure the compound is completely dissolved in the stock solution (DMSO). When diluting into aqueous solutions, vortex thoroughly. Consider a brief sonication if precipitation is suspected. |
| Incorrect Dosage: The concentration used may be too low for the specific cell type or experimental conditions. | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM). | |
| Cellular Energy Status: High basal cellular ATP levels can sometimes make it harder to detect further AMPK activation. | Consider running a positive control with a known indirect AMPK activator like metformin (B114582) or AICAR, which alters the cellular AMP:ATP ratio.[14] | |
| Compound Degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from the solid compound. Aliquot new stock solutions to minimize freeze-thaw cycles. | |
| High background in AMPK activity assays | Contaminants in Reagents: The assay buffer or other reagents may be contaminated. | Use fresh, high-quality reagents. Filter-sterilize buffers if necessary. |
| Non-specific Antibody Binding (Western Blot): The primary or secondary antibody may be cross-reacting with other proteins. | Optimize antibody concentrations and blocking conditions. Include appropriate controls, such as secondary antibody-only lanes. | |
| High Basal AMPK Activity: The cells may have high endogenous AMPK activity due to stress (e.g., high confluency, nutrient deprivation). | Ensure consistent and optimal cell culture conditions. Avoid letting cells become over-confluent before treatment. | |
| Inconsistent results between experiments | Variability in Cell Passage Number: Cellular responses can change with increasing passage number. | Use cells within a consistent and defined passage number range for all experiments. |
| Inconsistent Treatment Duration: The timing of compound addition and sample collection is critical for reproducible results. | Standardize all incubation times precisely. Use a timer to ensure consistency across all samples and experiments. | |
| Variability in Reagent Preparation: Inconsistent concentrations of the activator or other reagents. | Calibrate pipettes regularly. Prepare fresh dilutions of the activator for each experiment from a reliable stock. | |
| Cell toxicity observed at higher concentrations | Off-target Effects: At high concentrations, small molecules can have off-target effects leading to cytotoxicity. | Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your dose-response experiment to identify the toxic concentration range. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatments and below the toxic threshold for your cell line (typically <0.5%). |
Data Presentation
Table 1: Recommended Concentration Ranges for In Vitro Studies with Potent AMPK Activators
| Assay Type | Starting Concentration Range | Key Endpoint | Notes |
| Cell-free Kinase Assay | 0.1 µM - 10 µM | Direct AMPK Activity (e.g., ADP-Glo) | Useful for determining direct effects on enzyme kinetics. An EC50 of ~1 µM has been reported for some activators.[8] |
| Cell-based Phosphorylation Assay (e.g., Western Blot for p-ACC) | 0.01 µM - 5 µM | Phosphorylation of downstream targets (ACC, Raptor) | A robust increase in ACC phosphorylation can be seen at concentrations as low as 0.03 µM with some compounds.[9] |
| Metabolic Assays (e.g., Glucose Uptake, Fatty Acid Oxidation) | 0.1 µM - 25 µM | Functional cellular response | Higher concentrations may be needed to elicit a full metabolic response.[10] |
| Gene Expression Analysis (qPCR) | 0.5 µM - 10 µM | Changes in target gene transcription | Typically requires longer incubation times (e.g., 12-24 hours). |
Table 2: In Vivo Dosage of Representative Direct AMPK Activators
| Compound | Animal Model | Dosage | Route of Administration | Observed Effects |
| A-769662 | ob/ob mice | 30 mg/kg, b.i.d. | Oral | Lowered plasma glucose, reduced body weight gain, decreased plasma and liver triglycerides.[15] |
| GSK621 | Nude mice (xenograft) | 30 mg/kg | Intraperitoneal (i.p.) | Reduced leukemia growth and extended survival.[11] |
Experimental Protocols
Protocol 1: Dose-Response Assessment of AMPK Activation in Cultured Cells via Western Blot
-
Cell Seeding: Plate cells (e.g., HepG2, C2C12) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium from a 10 mM DMSO stock. A typical concentration range would be 0.1, 0.5, 1, 5, and 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the activator. Incubate for a predetermined time (e.g., 1-3 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), and total ACC overnight at 4°C. A loading control (e.g., GAPDH or β-actin) should also be included.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the fold change in activation relative to the vehicle control.
Protocol 2: In Vitro AMPK Kinase Activity Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kits like the ADP-Glo™ Kinase Assay.[16]
-
Reagent Preparation: Prepare the kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT). Prepare the AMPK enzyme, substrate (e.g., SAMStide peptide), and ATP solutions in the kinase buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of this compound at various concentrations (or vehicle control).
-
2 µL of AMPK enzyme solution.
-
2 µL of substrate/ATP mix.
-
-
Initiate Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and then uses luciferase to generate a luminescent signal from the newly synthesized ATP.
-
Measure Luminescence: Incubate for 30-60 minutes at room temperature and measure the luminescence using a plate reader.
-
Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the AMPK kinase activity. Plot the signal against the activator concentration to determine the EC50.
Visualizations
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel AMPK activator shows therapeutic potential in hepatocellular carcinoma by suppressing HIF1α‐mediated aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMP-independent activator of AMPK for treatment of mitochondrial disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Natural AMPK Activators in Cardiovascular Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. selleckchem.com [selleckchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Identification and characterization of a small molecule AMPK activator that treats key components of type 2 diabetes and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
Technical Support Center: Minimizing Toxicity of AMPK Activator 9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize the toxicity of AMPK Activator 9 in cell line experiments. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during their work.
Troubleshooting Guide
Unexpected cytotoxicity or off-target effects can be a significant concern when working with a novel small molecule like this compound. The following guide provides potential causes and solutions for common problems.
| Problem | Potential Cause | Recommended Solution |
| High cell death at expected effective concentrations | 1. Cell line sensitivity: The specific cell line may be highly sensitive to AMPK activation or the compound itself. 2. Incorrect concentration: Calculation error or use of a concentration that is too high for the specific cell line. 3. Off-target effects: The compound may have off-target effects at the concentration used. | 1. Perform a dose-response curve: Determine the EC50 (effective concentration) for AMPK activation and the IC50 (inhibitory concentration) for cytotoxicity. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM). 2. Reduce incubation time: Shorter exposure to the compound may be sufficient to activate AMPK without causing significant cell death. 3. Use a different cell line: If possible, test the compound on a less sensitive cell line to confirm its on-target effects. |
| Inconsistent results between experiments | 1. Compound stability: The compound may be unstable in solution or sensitive to light. 2. Cell passage number: High passage numbers can lead to genetic drift and altered cellular responses. 3. Variability in cell seeding density: Inconsistent cell numbers at the start of the experiment can affect the outcome. | 1. Prepare fresh stock solutions: Aliquot and store the compound as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. 2. Use low passage number cells: Maintain a consistent and low passage number for all experiments. 3. Ensure consistent cell seeding: Use a cell counter to ensure accurate and consistent cell numbers for each experiment. |
| No AMPK activation at expected concentrations | 1. Inactive compound: The compound may have degraded. 2. Cell line is non-responsive: The cell line may lack the necessary upstream kinases for AMPK activation or have a mutation in the AMPK pathway. 3. Assay issues: The western blot or other assay used to measure AMPK activation may not be optimized. | 1. Use a positive control: Treat cells with a well-characterized AMPK activator (e.g., AICAR, A-769662) to confirm the assay is working. 2. Confirm AMPK expression: Check for the expression of AMPK subunits (α, β, γ) in your cell line. 3. Optimize your assay: Titrate antibody concentrations and optimize incubation times for your western blot protocol. |
| Unexpected morphological changes in cells | 1. Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be toxic at the final concentration. 2. Induction of cellular stress: The compound may be inducing stress responses unrelated to AMPK activation. | 1. Include a vehicle control: Treat cells with the same concentration of the solvent used for the compound to assess its effect on cell morphology. Keep the final solvent concentration below 0.1%. 2. Assess stress markers: Perform assays for markers of cellular stress, such as reactive oxygen species (ROS) production. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound?
A1: For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. A good starting point is to test a wide range of concentrations, from 0.1 µM to 100 µM. This will help you identify a concentration that effectively activates AMPK with minimal cytotoxicity.
Q2: How can I confirm that the observed effects are due to AMPK activation and not off-target effects?
A2: To confirm the on-target effects of this compound, you can perform several experiments:
-
Use an AMPK inhibitor: Co-treatment with an AMPK inhibitor, such as Compound C, should reverse the effects of this compound.
-
Use AMPK knockout/knockdown cells: If available, test the compound in cells where AMPK has been genetically removed or silenced. The compound should have no effect in these cells.
-
Assess downstream targets: Activation of AMPK should lead to the phosphorylation of its downstream targets, such as ACC (Acetyl-CoA Carboxylase) and ULK1.[1][2][3]
Q3: What is the best way to prepare and store this compound?
A3: Most small molecule activators are dissolved in DMSO to create a high-concentration stock solution. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light. Always prepare fresh dilutions in your cell culture medium for each experiment.
Q4: Can the toxicity of this compound vary between different cell lines?
A4: Yes, the cytotoxicity of any compound can vary significantly between different cell lines. This can be due to differences in metabolic rates, expression levels of drug transporters, or the status of signaling pathways.[4] It is essential to determine the IC50 value for each cell line you plan to use.
Q5: What are some common off-target effects of AMPK activators?
A5: While direct AMPK activators are designed to be specific, they can sometimes have off-target effects, especially at higher concentrations.[5] Some indirect activators are known to affect mitochondrial respiration.[2][6] If you suspect off-target effects, it is important to consult the literature for the specific class of compound you are working with and consider performing broader profiling assays.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known AMPK activators in various cancer cell lines. This data is provided as a reference to illustrate the expected range of potency for this class of compounds. The IC50 for this compound should be experimentally determined for your cell line of interest.
| AMPK Activator | Cell Line | Treatment Time | IC50 (µM) |
| D561-0775 | H1975 (NSCLC) | 48 h | 56.82 ± 11.36 |
| D561-0775 | H820 (NSCLC) | 48 h | 61.43 ± 11.04 |
| D561-0775 | H1299 (NSCLC) | 48 h | 63.27 ± 9.74 |
| D561-0775 | H1975 (NSCLC) | 72 h | 9.59 ± 1.73 |
| D561-0775 | H820 (NSCLC) | 72 h | 12.35 ± 5.12 |
| D561-0775 | H1299 (NSCLC) | 72 h | 20.72 ± 3.08 |
| PF-06409577 | U2OS (Osteosarcoma) | Not Specified | Potent inhibition at nM concentrations |
Data for D561-0775 is from a study on a novel direct AMPK activator.[4] PF-06409577 is another potent and direct AMPK activator.[7][8][9]
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.[10]
Materials:
-
96-well plate
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[11]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 590 nm using a microplate reader.
-
Subtract the background absorbance from the no-cell control and calculate the percentage of cell viability relative to the vehicle control.
Caspase-3 Activity Assay for Apoptosis
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[13][14][15][16][17] The assay is based on the cleavage of a colorimetric or fluorometric substrate by active caspase-3.[13][17]
Materials:
-
Cells of interest treated with this compound
-
Cell lysis buffer
-
Reaction buffer containing DTT
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay)[13][17]
-
Microplate reader
Procedure:
-
Induce apoptosis in your cells by treating them with this compound for the desired time. Include an untreated control.
-
Harvest the cells (for adherent cells, use trypsin and collect the medium to include floating apoptotic cells).
-
Count the cells and wash them with cold PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer (e.g., 50 µL per 1-2 x 10^6 cells) and incubate on ice for 10-30 minutes.[13][14]
-
Centrifuge at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C.[14]
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-100 µg of protein lysate to each well.
-
Add reaction buffer containing DTT to each well.
-
Add the caspase-3 substrate to each well to start the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[13][17]
-
Measure the absorbance at 400-405 nm for the colorimetric assay.[13][17]
-
Calculate the fold-increase in caspase-3 activity compared to the untreated control.
Visualizations
AMPK Signaling Pathway
Caption: The AMPK signaling pathway is activated by cellular stress and upstream kinases, leading to the inhibition of anabolic processes and the activation of catabolic processes.
Experimental Workflow for Toxicity Assessment
Caption: A general experimental workflow for assessing the toxicity and on-target effects of this compound in a cell line.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting unexpected cytotoxicity with this compound.
References
- 1. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PF-06409577 Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PF-06409577 Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. mpbio.com [mpbio.com]
- 15. biogot.com [biogot.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. abcam.com [abcam.com]
AMPK activator 9 experimental variability and controls
AMPK Activator 9: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential experimental variability and guide the use of appropriate controls when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, direct, and selective allosteric activator of AMP-activated protein kinase (AMPK). It binds to the allosteric drug and metabolite (ADaM) site on the AMPK complex, inducing a conformational change that promotes activation and inhibits dephosphorylation.
Q2: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound should be dissolved in DMSO to prepare a concentrated stock solution (e.g., 10-50 mM). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For in vivo studies, consult the specific product datasheet for recommended formulation vehicles.
Q3: I am observing high variability in my results between experiments. What are the potential causes?
High variability can stem from several factors:
-
Compound Stability: Ensure the compound is properly stored and that working solutions are freshly prepared from a stable stock. Repeated freeze-thaw cycles can degrade the compound.
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and media glucose concentration can significantly impact the basal AMPK activity and the cellular response to an activator.
-
Assay Timing: The kinetics of AMPK activation can be transient. It is crucial to perform a time-course experiment to determine the optimal time point for measuring AMPK activation and downstream effects in your specific model.
Q4: I am seeing cell toxicity at my desired effective concentration. What should I do?
-
Confirm On-Target Toxicity: First, determine if the observed toxicity is due to robust and sustained AMPK activation or an off-target effect. Chronically high levels of AMPK activation can induce cell cycle arrest or apoptosis in certain cell types.
-
Dose-Response and Time-Course: Perform a careful dose-response and time-course experiment to find the optimal concentration and duration of treatment that provides sufficient AMPK activation without significant toxicity.
-
Use a Different Readout: Consider measuring downstream targets of AMPK that are less sensitive to cytotoxic effects.
Troubleshooting Guides
Issue 1: No or Low AMPK Activation Observed
| Potential Cause | Recommended Solution |
| Incorrect Compound Concentration | Verify calculations and dilution steps. Perform a dose-response experiment to confirm the effective concentration in your specific cell type. |
| Compound Degradation | Prepare fresh working solutions from a new aliquot of the stock solution. Avoid repeated freeze-thaw cycles. |
| High Basal AMPK Activity | Culture cells in a high-glucose medium to lower basal AMPK activity before treatment. This will increase the dynamic range for observing activation. |
| Suboptimal Assay Timing | Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to identify the peak activation window. |
| Poor Antibody Quality (Western Blot) | Validate your primary antibodies for phospho-AMPK (Thr172) and total AMPK using a positive control (e.g., AICAR, metformin, or a different known activator). |
Issue 2: Inconsistent Downstream Signaling Results
| Potential Cause | Recommended Solution |
| Cell Type-Specific Signaling | The downstream effects of AMPK activation are highly context- and cell-type-dependent. Confirm the presence and expression levels of key downstream targets (e.g., ACC, ULK1, Raptor) in your model system. |
| Feedback Loop Regulation | Prolonged AMPK activation can trigger feedback mechanisms that attenuate the signal. Analyze earlier time points to capture the initial downstream effects. |
| Off-Target Effects | At high concentrations, the compound may exhibit off-target activity. Use the lowest effective concentration and include a structurally distinct AMPK activator as a control to confirm that the observed effects are on-target. |
Quantitative Data Summary
Table 1: In Vitro Properties of this compound
| Parameter | Value | Notes |
| Mechanism of Action | Direct Allosteric Activator | Binds to the ADaM site |
| EC50 (Cell-Free Assay) | 55 nM | For human α1β1γ1 isoform |
| EC50 (Cell-Based Assay) | 250 nM | Varies by cell type and metabolic state |
| Recommended In Vitro Concentration | 0.5 - 5 µM | Perform a dose-response to determine optimal concentration |
| Solubility (DMSO) | > 50 mM | --- |
| Molecular Weight | 452.5 g/mol | --- |
Experimental Protocols & Controls
Protocol: Western Blot for AMPK Activation
-
Cell Seeding: Plate cells to achieve 70-80% confluency at the time of the experiment.
-
Starvation (Optional): To lower basal AMPK activity, you may culture cells in low-glucose media for 2-4 hours prior to treatment.
-
Treatment: Treat cells with this compound at various concentrations (e.g., 0, 0.1, 0.5, 1, 5 µM) for the desired time (e.g., 60 minutes).
-
Positive Control: Include a known AMPK activator like AICAR (1-2 mM) as a positive control.
-
Negative Control: A vehicle-only (e.g., 0.1% DMSO) control is essential.
-
Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Analysis: Quantify band intensities and present the data as the ratio of p-AMPKα to total AMPKα.
Visualizations
Caption: AMPK signaling pathway activated by cellular stress and this compound.
Caption: General experimental workflow for testing this compound in cell culture.
How to improve the efficacy of AMPK activator 9
Welcome to the technical support center for AMPK Activator 9. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges and enhance the efficacy of your studies.
Troubleshooting Guide
This guide provides solutions to common issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low activation of AMPK (as measured by p-AMPK Thr172 levels) | 1. Suboptimal concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. 2. Insufficient incubation time: The duration of treatment may not be long enough to induce detectable phosphorylation. 3. Poor compound solubility: The activator may not be fully dissolved, leading to a lower effective concentration. 4. Cell health issues: Cells may be unhealthy or stressed, affecting their responsiveness. 5. Reagent issues: Antibodies or other detection reagents may be faulty. | 1. Perform a dose-response experiment: Test a range of concentrations (e.g., 1 µM to 50 µM) to determine the optimal concentration for your system.[1][2] 2. Conduct a time-course experiment: Assess AMPK phosphorylation at different time points (e.g., 30 minutes, 1, 2, 6, 12, 24 hours). 3. Ensure proper solubilization: Prepare stock solutions in DMSO. For working solutions, ensure the final DMSO concentration is low and compatible with your cells. If precipitation is observed, gentle warming may be necessary. 4. Check cell viability and morphology: Ensure cells are healthy and not overly confluent before treatment. 5. Validate reagents: Use positive controls (e.g., another known AMPK activator like A-769662 or AMP) and ensure antibodies are validated for the application.[3] |
| Inconsistent results between experiments | 1. Variability in stock solution: Inconsistent preparation or storage of the this compound stock solution. 2. Differences in cell passage number or density: These factors can influence cellular responses. 3. Inconsistent incubation conditions: Variations in temperature, CO2 levels, or media composition. | 1. Standardize stock solution preparation and storage: Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store at -20°C for up to 3 months. 2. Maintain consistent cell culture practices: Use cells within a defined passage number range and seed at a consistent density for all experiments. 3. Ensure consistent incubation conditions: Carefully control all environmental and media parameters. |
| Observed cytotoxicity | 1. High concentration of this compound: The concentration used may be toxic to the specific cell line. 2. Prolonged incubation time: Long-term exposure may lead to cell death. 3. High solvent concentration: The concentration of the solvent (e.g., DMSO) may be toxic. 4. Off-target effects: The compound may have unintended effects on other cellular pathways.[4][5] | 1. Determine the IC50 value: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration that causes 50% cell death in your cell line at your desired time point. 2. Optimize incubation time: Use the shortest incubation time that yields the desired AMPK activation to minimize toxicity. 3. Maintain a low final solvent concentration: Keep the final DMSO concentration below 0.1% if possible. Run a vehicle-only control to assess solvent toxicity. 4. Use AMPK-knockout or knockdown cells: To confirm that the observed effects are AMPK-dependent, use cells where AMPK expression is genetically silenced. |
| No or unexpected downstream effects (e.g., no change in p-ACC levels) | 1. Cell-type specific signaling: The downstream pathways of AMPK can vary between cell types. 2. Insufficient AMPK activation: The level of AMPK activation may not be sufficient to trigger downstream signaling. 3. Kinetics of downstream events: The time point of analysis may not be optimal for observing changes in the specific downstream target. 4. Compensatory signaling pathways: The cell may activate other pathways that counteract the effects of AMPK activation. | 1. Consult literature for your specific cell model: Research the known AMPK signaling pathways in your cell type. 2. Confirm robust AMPK activation: Ensure that you see a strong and consistent increase in p-AMPK levels before assessing downstream targets. 3. Perform a time-course experiment for downstream targets: Analyze downstream markers at various time points after treatment. 4. Investigate related pathways: Consider probing other relevant signaling pathways that may be influencing the outcome. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound, also known as ZM-6, is a potent, direct allosteric activator of AMP-activated protein kinase (AMPK). It specifically targets the α2β1γ1 isoform of AMPK with an EC50 of 1.1 µM. Unlike indirect activators such as metformin, which increase the cellular AMP:ATP ratio, direct activators like this compound bind to the AMPK complex itself, inducing a conformational change that leads to its activation.
2. How should I prepare and store stock solutions of this compound?
It is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO). Once prepared, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C and are typically stable for up to 3 months.
3. What is a typical starting concentration for cell-based assays?
A common starting point for cell-based assays is to test a range of concentrations from 1 µM to 50 µM. The optimal concentration can vary significantly depending on the cell type and the specific experimental endpoint. A dose-response experiment is highly recommended to determine the most effective and non-toxic concentration for your particular model system.
4. How can I confirm that AMPK is activated in my experiment?
The most common method to confirm AMPK activation is to measure the phosphorylation of the AMPKα subunit at threonine 172 (Thr172) via Western blotting. Additionally, you can assess the phosphorylation of a well-established downstream target of AMPK, such as Acetyl-CoA Carboxylase (ACC) at Serine 79. An increase in the phosphorylation of these sites is a reliable indicator of AMPK activation.
5. What are some potential off-target effects of AMPK activators?
While direct activators are generally more specific than indirect ones, the possibility of off-target effects should always be considered. To confirm that the observed biological effects are indeed mediated by AMPK, it is advisable to include experimental controls such as using AMPKα knockout or shRNA-mediated knockdown cells. If the effect of this compound is diminished or absent in these cells, it provides strong evidence for an AMPK-dependent mechanism.
Experimental Protocols
General Protocol for a Dose-Response Experiment in Cell Culture
-
Cell Seeding: Plate your cells of interest in a suitable multi-well plate at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of treatment.
-
Compound Preparation: Prepare a series of dilutions of this compound from your DMSO stock solution in your cell culture medium. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control (e.g., 0.1%).
-
Treatment: Remove the existing media from the cells and replace it with the media containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours).
-
Endpoint Analysis: Harvest the cells and perform the desired analysis, such as Western blotting for p-AMPK and p-ACC, or a cell viability assay.
In Vitro AMPK Kinase Assay
This protocol is adapted from a generic kinase assay kit and should be optimized for your specific experimental setup.
-
Reagent Preparation: Prepare the kinase assay buffer, ATP solution, and the specific AMPK enzyme (e.g., recombinant human AMPK α1/β1/γ1).
-
Reaction Setup: In a 96-well plate, add the AMPK enzyme to the kinase assay buffer.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include a positive control (e.g., AMP) and a negative control (vehicle).
-
Initiate Reaction: Start the kinase reaction by adding the ATP solution and a suitable substrate (e.g., a peptide substrate for AMPK).
-
Incubation: Incubate the plate at 30°C for a defined period, for example, 20 minutes.
-
Stop Reaction and Detection: Stop the reaction and detect the phosphorylated substrate according to the assay kit manufacturer's instructions, often using a specific antibody and a detection reagent.
Quantitative Data Summary
The following tables summarize data from studies on direct AMPK activators to provide a reference for expected outcomes.
Table 1: Cytotoxicity of a Direct AMPK Activator (D561-0775) in NSCLC Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) |
| H1975 | 48 hours | 56.82 ± 11.36 |
| H820 | 48 hours | 61.43 ± 11.04 |
| H1299 | 48 hours | 63.27 ± 9.74 |
| H1975 | 72 hours | 9.59 ± 1.73 |
| H820 | 72 hours | 12.35 ± 5.12 |
| H1299 | 72 hours | 20.72 ± 3.08 |
Table 2: In Vitro Kinase Assay with a Direct AMPK Activator (D561-0775)
| Compound | Concentration (µM) | AMPK Activity |
| D561-0775 | 7.5 | Increased |
| D561-0775 | 15 | Further Increased |
| D561-0775 | 30 | Strong Increase |
| AMP (Positive Control) | 100 | Increased |
Visualizations
Caption: Direct activation of AMPK by Activator 9.
Caption: Workflow for evaluating this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A novel AMPK activator shows therapeutic potential in hepatocellular carcinoma by suppressing HIF1α‐mediated aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discuss the pros and cons of AMPK activation as a strategy [synapse.patsnap.com]
- 5. AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
AMPK activator 9 degradation and prevention
Disclaimer: "AMPK Activator 9" appears to be a specific research compound designation rather than a universally recognized name. The information provided in this guide is based on the general principles of small molecule stability and the known characteristics of other AMP-activated protein kinase (AMPK) activators. Researchers should always refer to the manufacturer's specific product data sheet for definitive information.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: We recommend preparing a high-concentration stock solution, typically 10 mM or higher, in a suitable organic solvent such as DMSO.[1] Before use, ensure the powder is fully dissolved. For smaller quantities (e.g., ≤10 mg), add the solvent directly to the vial and vortex thoroughly.[1]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be aliquoted into small, tightly sealed vials to minimize contamination and stored at -20°C or -80°C.[1] It is best practice to use freshly prepared solutions or to use thawed aliquots within one month.[1] Crucially, avoid repeated freeze-thaw cycles , as this is a primary cause of compound degradation.
Q3: Can I sterilize my working solution of this compound for cell culture?
A3: Yes, sterile filtration is the recommended method. Use a 0.2 μm microfilter to sterilize the working solution before adding it to your cell culture medium.[1] Autoclaving or other high-temperature sterilization methods are not advised as they can lead to thermal degradation of the compound.[1]
Q4: How stable is this compound in cell culture media?
A4: The stability of small molecules like AMPK activators can vary significantly in aqueous solutions like cell culture media.[1] Factors such as the compound's chemical structure, media composition (presence of serum, amino acids), pH, and temperature (37°C) all influence stability.[1] Some compounds may be stable for over 72 hours, while others can degrade rapidly within a few hours.[1] It is essential to determine the stability of this compound under your specific experimental conditions.
Q5: What are the potential mechanisms of degradation for a small molecule activator like this?
A5: Degradation can occur through several chemical processes, including:
-
Hydrolysis: Reaction with water, which is prevalent in aqueous buffers and media.
-
Oxidation: Reaction with oxygen, which can be exacerbated by exposure to light or certain metal ions.
-
Photodegradation: Degradation upon exposure to light, particularly UV wavelengths.
-
Reaction with media components: Certain components in complex cell culture media, like amino acids or vitamins, could potentially react with the activator.[1]
Troubleshooting Guide
Q6: My experimental results with this compound are inconsistent. What could be the cause?
A6: Inconsistent results are a common issue in cell-based assays and can stem from several factors related to the activator's stability and handling.[2]
-
Degraded Stock Solution: The most common culprit is a degraded stock solution due to improper storage or multiple freeze-thaw cycles. Prepare fresh stock solutions or use a new, single-use aliquot.
-
Instability in Media: The activator may be degrading in your cell culture medium during the course of the experiment. This leads to a decrease in the effective concentration over time.
-
Inconsistent Dosing: Ensure accurate and consistent pipetting when preparing working solutions and dosing your experiments.
-
Variable Cell Conditions: Factors like cell passage number, confluency, and serum batch can all affect cellular response and should be kept consistent.
Q7: I am not observing the expected level of AMPK activation (e.g., phosphorylation of ACC) after treating my cells. What should I check?
A7: If the activator appears to be inactive, consider the following troubleshooting steps:
-
Confirm Compound Integrity: First, rule out compound degradation. Prepare a fresh stock solution from the original powder. If possible, verify the compound's identity and purity via analytical methods like LC-MS.
-
Check for Solubility Issues: The compound may be precipitating out of solution in your culture medium, especially at higher concentrations. Visually inspect the media for any precipitate. Perform a solubility test to determine its limit in your specific medium.
-
Optimize Treatment Time and Concentration: The phosphorylation of AMPK and its downstream targets can be transient.[2] Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 24h) and a dose-response experiment to find the optimal conditions for your specific cell line.
-
Non-Specific Binding: The compound may be binding to serum proteins in the culture medium or to the plastic of the culture plates, reducing its bioavailable concentration.[1] Consider reducing the serum percentage or using low-protein-binding plates.[1]
Q8: I'm observing cytotoxicity in my cell cultures after treatment with this compound. How can I mitigate this?
A8: Cytotoxicity can arise from several sources:
-
High Concentration: The concentration used may be too high, leading to off-target effects.[3] It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line.[3]
-
Solvent Toxicity: The solvent (e.g., DMSO) used for the stock solution can be toxic to cells, especially at final concentrations above 0.5%.[3] Ensure your vehicle control has the same final solvent concentration as your highest treatment dose to properly assess its effect.[3]
-
Degradation Products: It is possible that a degradation product of the activator, and not the activator itself, is toxic. Ensuring the stability of the compound is key to avoiding this issue.
Data Presentation
Table 1: Hypothetical Solubility of this compound
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL (≥ 100 mM) |
| Ethanol | ~10 mg/mL (~20 mM) |
| PBS (pH 7.4) | < 0.1 mg/mL (< 0.2 mM) |
| Cell Culture Medium + 10% FBS | ~50 µM |
Note: This data is illustrative. Actual solubility must be determined experimentally.
Table 2: Example Stability Profile of this compound in Cell Culture Medium at 37°C
| Time Point | % Remaining (without serum) | % Remaining (with 10% FBS) |
| 0 hours | 100% | 100% |
| 2 hours | 95% | 98% |
| 8 hours | 75% | 88% |
| 24 hours | 40% | 65% |
| 48 hours | 15% | 35% |
This table illustrates that the compound is unstable in media and that serum may have a stabilizing effect. This data must be generated experimentally for accurate interpretation of results.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Methodology:
-
Prepare Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare two sets of your chosen cell culture medium (e.g., DMEM), one without fetal bovine serum (FBS) and one with 10% FBS.
-
-
Spike the Medium:
-
Dilute the stock solution into each medium type to a final working concentration (e.g., 10 µM). Prepare enough volume for all time points.
-
-
Incubation:
-
Aliquot 1 mL of the spiked medium into triplicate wells of a 24-well plate for each condition.
-
Incubate the plates at 37°C in a standard CO₂ incubator.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 8, 24, and 48 hours), collect a 100 µL aliquot from each well.
-
The 0-hour sample should be taken immediately after spiking the medium.
-
-
Sample Preparation:
-
Immediately quench the reaction by adding 200 µL of ice-cold acetonitrile (B52724) containing an internal standard to each 100 µL aliquot. This will precipitate proteins and halt degradation.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitate.
-
-
Analysis:
-
Transfer the supernatant to HPLC vials.
-
Analyze the concentration of the remaining this compound using a validated LC-MS/MS method.
-
-
Data Interpretation:
-
Calculate the percentage of the activator remaining at each time point relative to the 0-hour sample.
-
Visualizations
Caption: Simplified AMPK signaling pathway upon activation.
Caption: Experimental workflow for assessing compound stability.
Caption: Troubleshooting decision tree for inconsistent results.
References
Addressing batch-to-batch variation of AMPK activator 9
This technical support center provides troubleshooting guidance for researchers using AMPK activator 9, with a focus on addressing potential batch-to-batch variation to ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A color change in your stock or working solution may suggest chemical degradation or oxidation of the compound.[1] This can be initiated by exposure to light, air, or impurities in the solvent.[1] It is advisable to perform quality control checks before proceeding with experiments.
Q2: I'm observing precipitation in my frozen stock solution of this compound after thawing. How can this be prevented?
Precipitation upon thawing can happen if the compound's solubility limit is surpassed at lower temperatures or if the solvent is not ideal for cryogenic storage.[1] To mitigate this, consider the following:
-
Solvent Choice: Ensure the solvent is appropriate for long-term storage at the recommended temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[1]
-
Concentration: Storing solutions at very high concentrations increases the likelihood of precipitation. Consider storing at a slightly lower concentration.[1]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use. Minimize repeated freeze-thaw cycles.
Q3: Could the type of storage container affect the stability of my this compound?
Yes, the material of the storage container can influence the stability of the compound. Some plastics might leach contaminants, or the compound could adhere to the container's surface. For long-term storage, using amber glass vials or inert polypropylene (B1209903) tubes is recommended.
Q4: My experimental results with a new batch of this compound are inconsistent with previous data. What should I do?
Inconsistent results between batches are a common issue with small molecule compounds. It is crucial to validate each new batch to ensure its identity, purity, and potency. The troubleshooting guides below provide a systematic approach to validating a new batch of this compound.
Troubleshooting Guide: Suspected Batch-to-Batch Variation
If you suspect batch-to-batch variation of this compound is affecting your experiments, follow this workflow to diagnose the issue.
Troubleshooting workflow for suspected batch-to-batch variation.
Data Presentation: Summary of Validation Experiments
Use the following tables to compare the results of a new batch of this compound against a previously validated batch.
Table 1: Physicochemical and Analytical Properties
| Parameter | Reference Batch | New Batch | Pass/Fail |
| Appearance | White to off-white solid | ||
| Solubility (DMSO) | ≥ 50 mg/mL | ||
| LC-MS Purity | >98% | ||
| ¹H-NMR | Conforms to structure |
Table 2: Functional and Biological Activity
| Assay | Metric | Reference Batch | New Batch | Pass/Fail |
| AMPK Kinase Activity | EC₅₀ | ~1.1 µM | ||
| Western Blot (p-AMPK) | Fold Induction (at 10 µM) | ≥ 3-fold | ||
| CETSA | ΔTₘ (at 30 µM) | ≥ 2°C |
Experimental Protocols
Physicochemical Property Assessment
-
Appearance: Visually inspect the new batch of the compound. It should be a white to off-white solid. Any significant deviation in color or form (e.g., oil, dark color) may indicate degradation or impurity.
-
Solubility Test: Prepare a stock solution in DMSO. A previously validated batch of a similar compound was soluble at ≥ 50 mg/mL. The new batch should dissolve completely at this concentration with gentle vortexing.
Analytical Chemistry Validation
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Inject a small volume (e.g., 1-5 µL) into an LC-MS system.
-
Run a gradient from high aqueous to high organic mobile phase.
-
Analyze the data for the purity of the compound (should be >98%) and confirm the molecular weight of the main peak corresponds to this compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H-NMR spectrum.
-
Compare the resulting spectrum with the reference spectrum provided by the manufacturer or from a previously validated batch. The chemical shifts, splitting patterns, and integration values should be consistent.
-
In Vitro Biochemical Validation: AMPK Kinase Activity Assay
This protocol measures the direct effect of the compound on the enzymatic activity of purified AMPK.
Workflow for the in vitro AMPK kinase activity assay.
Detailed Steps:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing kinase buffer, purified recombinant AMPK enzyme, and a substrate peptide (e.g., SAMS peptide).
-
Add Compound: Add varying concentrations of the new and reference batches of this compound to the reaction tubes.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).
-
Stop Reaction and Detect: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated radiolabeled ATP and quantify the incorporated radioactivity.
-
Data Analysis: Calculate the specific activity and determine the EC₅₀ value for each batch.
Cell-Based Validation: Western Blot for Phospho-AMPK (Thr172)
This protocol assesses the ability of the compound to activate AMPK in a cellular context.
Workflow for Western blot analysis of AMPK activation.
Detailed Steps:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., HEK293, C2C12) and grow to 70-80% confluency. Treat cells with various concentrations of the new and reference batches of this compound for 1-2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-AMPKα (Thr172). Subsequently, strip and re-probe the membrane with an antibody for total AMPKα as a loading control.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities and normalize the phospho-AMPK signal to the total AMPK signal.
Target Engagement Validation: Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm that this compound directly binds to and stabilizes AMPK in cells.
Detailed Steps:
-
Cell Treatment: Treat intact cells with the new and reference batches of this compound or a vehicle control.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble AMPK in the supernatant by Western blotting.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization.
AMPK Signaling Pathway
The diagram below illustrates the central role of AMPK in cellular metabolism and how its activation by this compound influences downstream pathways.
References
Validation & Comparative
A Comparative Guide: AMPK Activator 9 vs. AICAR in Cellular Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
The activation of AMP-activated protein kinase (AMPK) is a critical regulatory node in cellular metabolism, making it an attractive target for therapeutic intervention in metabolic diseases such as type 2 diabetes and obesity. This guide provides a detailed comparison of two widely used AMPK activators: the direct activator, AMPK activator 9, and the indirect activator, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR). We will delve into their mechanisms of action, present comparative quantitative data, and provide detailed experimental protocols to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and AICAR lies in their mode of activating the AMPK enzyme.
AICAR is a cell-permeable nucleoside that, once inside the cell, is phosphorylated by adenosine (B11128) kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[1] ZMP is an analog of adenosine monophosphate (AMP) and allosterically activates AMPK by binding to the γ-subunit of the enzyme complex.[2] This binding mimics a low-energy state, leading to the phosphorylation and activation of AMPK.[2] However, it is crucial to note that AICAR's effects are not entirely specific to AMPK; it has been shown to have several AMPK-independent effects, which can complicate data interpretation.[2][3]
This compound , on the other hand, is a direct activator of AMPK. While specific peer-reviewed literature on "this compound" is limited, it belongs to a class of small molecules, similar to A-769662, that directly bind to and activate the AMPK complex. These direct activators often bind to a site on the β-subunit of AMPK, causing a conformational change that leads to its activation, independent of cellular AMP levels. This direct mechanism generally confers higher specificity for AMPK compared to indirect activators like AICAR.
Quantitative Comparison of AMPK Activators
| Parameter | This compound (as a direct activator) | AICAR (indirect activator) | Reference |
| Mechanism | Direct allosteric activation | Indirect activation via intracellular conversion to ZMP (AMP analog) | |
| Specificity | Generally high for AMPK | Lower, with known AMPK-independent effects | |
| Potency (EC50) | 1.1 µM (for α2β1γ1 isoform) | ZMP (active form) is 40-50 fold less potent than AMP | |
| Effect on AMPK Phosphorylation (Thr172) | Can be smaller than AICAR's effect at high concentrations | Induces robust phosphorylation | |
| Effect on Downstream Target (ACC) Phosphorylation | Potent induction of phosphorylation, often greater relative to AMPK phosphorylation increase | Induces phosphorylation |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the distinct mechanisms of action and a general workflow for comparing these two activators.
Caption: Mechanisms of AMPK activation by AICAR and this compound.
Caption: A typical experimental workflow for comparing the effects of AMPK activators.
Detailed Experimental Protocols
Western Blot for AMPK Activation
This protocol is essential for assessing the direct effect of the activators on the AMPK signaling pathway.
a. Cell Culture and Treatment:
-
Plate cells (e.g., C2C12 myotubes, HepG2 hepatocytes) and grow to desired confluency.
-
Starve cells in serum-free media for 2-4 hours before treatment.
-
Treat cells with desired concentrations of AICAR (e.g., 0.5-2 mM) or this compound (e.g., 1-10 µM) for the specified time (e.g., 30-60 minutes). Include a vehicle control (e.g., DMSO).
b. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect lysate. Centrifuge to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
c. SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), and total ACC overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence using an imaging system.
d. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize phosphorylated protein levels to total protein levels.
Glucose Uptake Assay
This assay measures the functional downstream effect of AMPK activation on glucose metabolism.
a. Cell Preparation and Treatment:
-
Differentiate C2C12 myoblasts into myotubes in 12-well plates.
-
Treat myotubes with AICAR or this compound as described above.
b. Glucose Uptake Measurement:
-
Wash cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Incubate cells with KRH buffer containing 2-deoxy-[³H]-glucose for 10 minutes.
-
Stop the uptake by washing cells with ice-cold KRH buffer.
-
Lyse cells with NaOH.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Determine the protein concentration of the lysates.
c. Data Analysis:
-
Calculate glucose uptake as pmol/mg protein/min.
-
Compare the effects of the different activators to the vehicle control.
Fatty Acid Oxidation Assay
This assay assesses the impact of AMPK activation on fatty acid metabolism.
a. Cell Preparation and Treatment:
-
Culture cells (e.g., primary hepatocytes, C2C12 myotubes) in 24-well plates.
-
Treat cells with AICAR or this compound.
b. Fatty Acid Oxidation Measurement:
-
Incubate cells with a medium containing [¹⁴C]-palmitate complexed to BSA.
-
After incubation (e.g., 1-2 hours), collect the medium.
-
Separate the ¹⁴CO₂ produced from the unoxidized [¹⁴C]-palmitate by acidifying the medium and trapping the released CO₂.
-
Measure the radioactivity of the trapped ¹⁴CO₂ using a scintillation counter.
c. Data Analysis:
-
Calculate the rate of fatty acid oxidation as nmol/mg protein/hour.
-
Compare the effects of the activators.
Conclusion
Both this compound and AICAR are valuable tools for studying AMPK signaling. The choice between them depends on the specific research question.
-
This compound (and other direct activators) is preferable when high specificity for AMPK is required to dissect its direct roles in cellular processes, minimizing confounding off-target effects.
-
AICAR remains a widely used and effective AMPK activator. However, researchers must be cognizant of its potential AMPK-independent effects and should consider using complementary approaches, such as AMPK knockout models, to confirm that the observed effects are indeed AMPK-dependent.
By carefully considering the mechanisms of action and employing rigorous experimental protocols, researchers can effectively utilize these compounds to advance our understanding of AMPK's role in health and disease.
References
A Comparative Guide to AMPK Activators: A-769662 vs. AMPK Activator 9 in Isoform Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two direct allosteric activators of AMP-activated protein kinase (AMPK): A-769662 and AMPK activator 9. The focus of this comparison is their selectivity toward different AMPK isoforms, a critical aspect for targeted therapeutic development. This document summarizes available quantitative data, outlines detailed experimental protocols for assessing isoform selectivity, and provides visual representations of key biological and experimental pathways.
Introduction to AMPK and Isoform Selectivity
AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, acting as a metabolic master switch.[1] It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits, with multiple isoforms for each (α1, α2; β1, β2; γ1, γ2, γ3), leading to 12 possible heterotrimeric combinations.[2] These isoforms exhibit tissue-specific expression and may have distinct physiological roles, making isoform-selective activation a key goal in the development of targeted AMPK-based therapeutics for diseases like type 2 diabetes and cancer.[3][4]
Quantitative Data Presentation
Table 1: A-769662 Potency and Isoform Selectivity
| Parameter | Value | AMPK Isoform(s) | Reference(s) |
| EC50 | ~0.8 µM | Not specified, likely a mix | [5] |
| Selectivity | Selective for β1-containing complexes | α2β1γ1 vs. α2β2γ1 | [3][6] |
| Fold Activation | ~7-fold higher for β1 vs. β2 | α2β1γ1 vs. α2β2γ1 | [6] |
Table 2: this compound Potency and Isoform Selectivity
| Parameter | Value | AMPK Isoform(s) | Reference(s) |
| EC50 | 1.1 µM | α2β1γ1 | Not specified in readily available literature |
| Selectivity | Data not available | Not applicable | Not applicable |
Note: The lack of comprehensive, publicly available data for this compound's selectivity across a panel of AMPK isoforms prevents a direct and thorough comparison with the well-characterized β1-selectivity of A-769662.
Signaling Pathways and Experimental Workflows
To understand the context of AMPK activation and the methods used to assess it, the following diagrams illustrate the AMPK signaling pathway and a typical experimental workflow for determining isoform selectivity.
AMPK Signaling Pathway
Experimental Workflow for Isoform Selectivity
Experimental Protocols
To determine the isoform selectivity of AMPK activators, a robust in vitro kinase assay using a panel of purified, recombinant AMPK isoforms is the gold standard.
Protocol 1: In Vitro AMPK Kinase Activity Assay for Isoform Selectivity
This protocol is designed to measure the direct effect of activators on the enzymatic activity of different AMPK isoform complexes.
1. Materials and Reagents:
-
Purified, recombinant human AMPK isoforms (e.g., α1β1γ1, α2β1γ1, α1β2γ1, α2β2γ1, etc.)[7]
-
A-769662 and this compound
-
SAMS peptide substrate (HMRSAMSGLHLVKRR)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 40 mM HEPES pH 7.4, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and vials
2. Procedure:
-
Prepare serial dilutions of A-769662 and this compound in the kinase assay buffer.
-
In a microcentrifuge tube, combine the kinase assay buffer, a specific recombinant AMPK isoform, and the SAMS peptide substrate.
-
Add the diluted activator or vehicle (DMSO) to the respective tubes and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture for 10-20 minutes at 30°C.
-
Terminate the reaction by spotting a portion of the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific activity of each AMPK isoform in the presence of varying concentrations of the activators.
-
Plot the specific activity against the activator concentration to generate dose-response curves.
-
Determine the EC50 (half-maximal effective concentration) for each activator on each isoform.
-
Compare the EC50 values across the different isoforms to determine the selectivity profile of each compound.
Protocol 2: Western Blot Analysis of AMPK Activation in Cells
This cellular assay assesses the ability of a compound to induce the phosphorylation of the AMPKα subunit at Threonine 172 (Thr172), a key marker of AMPK activation.
1. Materials and Reagents:
-
Cell line expressing specific AMPK isoforms (e.g., HEK293 cells with endogenous or overexpressed isoforms)
-
A-769662 and this compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-AMPKα (Thr172) and rabbit anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
2. Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of A-769662 or this compound for a specified duration (e.g., 1 hour).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total AMPKα.
3. Data Analysis:
-
Quantify the band intensities for both phospho-AMPKα and total AMPKα.
-
Calculate the ratio of phospho-AMPKα to total AMPKα for each treatment condition.
-
Compare the fold-change in this ratio relative to the vehicle-treated control to assess the extent of AMPK activation.
Conclusion
A-769662 is a well-documented AMPK activator with clear selectivity for β1-containing isoforms. This property makes it a valuable tool for studying the specific roles of these isoforms. In contrast, while this compound has been identified as a potent AMPK activator, its isoform selectivity profile remains largely uncharacterized in publicly accessible literature. A direct, quantitative comparison of the two activators across a comprehensive panel of AMPK isoforms is necessary to fully understand their relative advantages for specific research applications and therapeutic development. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies. Researchers are encouraged to perform these head-to-head comparisons to make informed decisions about the most suitable activator for their specific research needs.
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-function analysis of the AMPK activator SC4 and identification of a potent pan AMPK activator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator PF-739 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structural basis of the selective activation of enzyme isoforms: Allosteric response to activators of β1- and β2-containing AMPK complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human AMPK A1/B1/G1, GST Tag, His Tag Recombinant Protein (PV4672) [thermofisher.com]
Validating AMPK Activation: A Comparative Guide for Researchers
For scientists and professionals in drug development, rigorously validating the activation of AMP-activated protein kinase (AMPK) is a critical step in assessing the efficacy of new therapeutic compounds. This guide provides a comprehensive framework for validating AMPK activation by a novel compound, here referred to as "AMPK Activator 9," by comparing its performance with well-established direct and indirect activators. Detailed experimental protocols and supporting data are provided to ensure robust and reliable validation.
Understanding AMPK Activation Mechanisms
AMPK is a crucial sensor of cellular energy status, activated by increases in the cellular AMP:ATP and ADP:ATP ratios.[1][2] Its activation restores energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[2][3] Activators can be broadly categorized as either indirect or direct.
-
Indirect Activators: These compounds, such as the widely used anti-diabetic drug metformin, typically inhibit mitochondrial respiration, leading to an increase in the AMP:ATP ratio.[1][4] This change in the cellular energy state allosterically activates AMPK and promotes its phosphorylation at Threonine 172 (Thr172) on the α-subunit by upstream kinases like LKB1.[1]
-
Direct Activators: Compounds like A-769662 directly bind to the AMPK complex, causing allosteric activation and inhibiting the dephosphorylation of Thr172, independent of changes in cellular nucleotide levels.[4][5]
Comparative Analysis of AMPK Activators
To validate a new compound, its effects should be quantitatively compared to known activators. The following table summarizes the potency and effects of common AMPK activators.
| Compound | Class | Concentration for Activation | Fold Increase in pAMPKα (Thr172) | Cell Type |
| Metformin | Indirect | 5 - 10 mM | Variable, often modest | Various |
| A-769662 | Direct | 100 µM | ~3-5 fold | MEFs |
| AICAR | Indirect (AMP mimetic) | 0.5 - 2 mM | Variable | Various |
| Phenformin | Indirect | 1 - 2 mM | More potent than metformin | Various |
Note: The fold increase and optimal concentration can vary significantly depending on the cell type, treatment duration, and experimental conditions.[5]
Key Experimental Protocols for Validation
Accurate validation of AMPK activation requires a multi-pronged approach using robust and well-defined experimental protocols.
Western Blotting for Phospho-AMPKα (Thr172)
This is the most common method to assess the phosphorylation status of AMPK, which is a hallmark of its activation.
Objective: To quantify the relative levels of phosphorylated AMPKα at Thr172 compared to total AMPKα.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, C2C12) and allow them to attach. Treat the cells with various concentrations of "this compound" and controls (e.g., A-769662, Metformin) for a specified duration (e.g., 1-2 hours).[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1][5]
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.[1]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[1]
-
Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.[1]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[1]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]
-
-
Quantification: Strip the membrane and re-probe for total AMPKα as a loading control. Densitometrically quantify the band intensities and express the level of pAMPKα as a ratio to total AMPKα.[1][5]
AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of immunoprecipitated AMPK.
Objective: To determine the direct effect of a compound on the kinase activity of AMPK.
Protocol:
-
Immunoprecipitation: Lyse treated cells and immunoprecipitate AMPK using an anti-AMPKα antibody.[5]
-
Kinase Reaction: Resuspend the immunoprecipitated AMPK in a kinase buffer containing a suitable substrate (e.g., SAMS peptide) and radiolabeled [γ-³²P]ATP.[1][5]
-
Incubation: Incubate the reaction at 30°C for 10-20 minutes.[1]
-
Detection: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.[1]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of a compound with AMPK within a cellular environment.
Objective: To verify that "this compound" directly binds to and stabilizes the AMPK protein.
Protocol:
-
Cell Treatment: Treat intact cells with "this compound" or a vehicle control.[1]
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).[1]
-
Cell Lysis and Fractionation: Lyse the cells and centrifuge to separate the soluble (non-denatured) protein fraction from the precipitated (denatured) protein.[1]
-
Detection: Analyze the amount of soluble AMPK in the supernatant by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization.[1]
Visualizing Pathways and Workflows
To further clarify the concepts, the following diagrams illustrate the AMPK signaling pathway, an experimental workflow for validation, and the classification of AMPK activators.
References
- 1. benchchem.com [benchchem.com]
- 2. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to AMPK Activators: Confirming Downstream Effects of AMPK Activator 9
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel AMP-activated protein kinase (AMPK) activator, designated as AMPK activator 9 (also known as ZM-6), with other well-established AMPK activators. The focus is on their mechanisms of action, potency, and demonstrated downstream effects, supported by experimental data and detailed protocols to aid in the design and interpretation of research studies.
Introduction to AMPK and its Activation
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis. As a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits, AMPK is activated in response to an increase in the cellular AMP:ATP ratio, a hallmark of energy stress. Once activated, AMPK initiates a cascade of downstream events aimed at restoring energy balance by stimulating catabolic pathways that generate ATP (such as glucose uptake and fatty acid oxidation) and inhibiting anabolic pathways that consume ATP (such as protein and lipid synthesis). Due to its central role in metabolism, AMPK has emerged as a key therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and cancer.
A variety of small molecule activators of AMPK have been developed, each with distinct mechanisms of action. These can be broadly categorized as either direct or indirect activators. Direct activators, such as A-769662 and MK-8722, bind directly to the AMPK complex to allosterically activate the enzyme. Indirect activators, like metformin (B114582) and AICAR, work by increasing the cellular AMP:ATP ratio, which in turn leads to AMPK activation. This guide will compare the downstream effects of the direct this compound with a selection of these alternative activators.
Performance Comparison of AMPK Activators
The following table summarizes the key characteristics and downstream effects of this compound and other selected AMPK activators based on available experimental data.
| Activator | Mechanism of Action | Potency (EC50) | Key Downstream Effects |
| This compound (ZM-6) | Direct | 1.1 µM (for α2β1γ1 isoform)[1][2] | Data on specific downstream effects are limited in publicly available literature. Expected to modulate downstream targets of AMPK activation. |
| A-769662 | Direct (Allosteric) | 0.8 µM[3][4] | - Potent inhibitor of fatty acid synthesis.[3] - Selective for β1 subunit-containing AMPK complexes. - May have AMPK-independent effects on glucose uptake. - Increases phosphorylation of downstream targets like Acetyl-CoA Carboxylase (ACC). |
| AICAR | Indirect (AMP mimetic) | Effective concentration in cells: 0.5 - 2 mM | - Increases glucose uptake and fatty acid oxidation. - Modulates gene expression related to mitochondrial biogenesis and inflammation. - Can induce cyclooxygenase-2 (COX-2) expression. |
| Metformin | Indirect (Increases AMP:ATP ratio) | Effective concentration in cells: 50 µM - 2 mM | - Reduces hepatic glucose production. - Inhibits lipid synthesis by decreasing the activity of ACC and reducing the expression of lipogenic enzymes. - Associated with reductions in triglyceride and LDL-cholesterol levels. |
| MK-8722 | Direct (Pan-AMPK activator) | ~1 to 60 nM | - Improves glucose homeostasis. - Stimulates broad downstream signaling, including autophagy. - Chronic activation may lead to cardiac hypertrophy. |
Key Experimental Protocols
Accurate assessment of AMPK activation and its downstream effects is critical for evaluating potential therapeutic compounds. Below are detailed methodologies for key experiments.
Biochemical AMPK Kinase Assay
This assay directly measures the enzymatic activity of purified AMPK in the presence of a test compound.
Principle: The transfer of a radioactive phosphate (B84403) group from [γ-³²P]ATP to a specific peptide substrate, the SAMS peptide, by AMPK is quantified.
Materials:
-
Purified recombinant AMPK (e.g., α1β1γ1 or α2β1γ1 isoforms)
-
SAMS peptide (HMRSAMSGLHLVKRR)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl₂, 0.2 mM AMP)
-
Test compounds (e.g., this compound, A-769662)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, SAMS peptide (e.g., 200 µM), and the test compound at various concentrations.
-
Add purified AMPK enzyme to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (e.g., 200 µM).
-
Incubate the reaction for 15 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Transfer the paper to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of AMPK and determine the EC50 value for the test compound.
Cellular Phospho-ACC Western Blot
This assay determines the activation of AMPK in a cellular context by measuring the phosphorylation of a key downstream target, Acetyl-CoA Carboxylase (ACC).
Principle: Western blotting is used to detect the level of phosphorylated ACC at Ser79 (a direct target of AMPK) in cell lysates treated with an AMPK activator.
Materials:
-
Cell line of interest (e.g., HepG2, C2C12 myotubes)
-
Cell culture medium and reagents
-
Test compounds (e.g., this compound, Metformin)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ACC (Ser79) and anti-total ACC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with the test compound at various concentrations and for different durations.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ACC (Ser79) antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total ACC antibody to normalize for protein loading.
Visualizing Signaling and Experimental Logic
To better understand the relationships between AMPK, its activators, and downstream effects, the following diagrams have been generated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The AMP-Dependent Protein Kinase (AMPK) Activator A-769662 Causes Arterial Relaxation by Reducing Cytosolic Free Calcium Independently of an Increase in AMPK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AMPK Activator 9 and Other Novel AMPK Activators for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable AMP-activated protein kinase (AMPK) activator is critical for advancing research in metabolic diseases, cancer, and other areas. This guide provides an objective comparison of AMPK activator 9 (also known as ZM-6 or F17) with other novel direct and indirect AMPK activators, supported by experimental data to inform discovery and development efforts.
Performance Comparison of AMPK Activators
The efficacy and suitability of an AMPK activator are determined by its potency, mechanism of action, and isoform selectivity. Below is a summary of quantitative data for this compound and a selection of other novel activators.
| Activator | Type | Mechanism of Action | Target Isoform(s) | Potency (EC50) | Key Cellular Effects |
| This compound (ZM-6/F17) | Direct | Allosteric activator | α2β1γ1 | 1.1 µM | Reduces fat storage in C. elegans. Potential for type 2 diabetes research. |
| A-769662 | Direct | Allosteric activator, requires phosphorylation of Ser108 on the β1 subunit | Selective for β1-containing complexes | ~0.8 µM | Increases fatty acid oxidation; reduces body weight and plasma glucose/triglycerides in obese mice. |
| Compound 991 (EX229) | Direct | Allosteric activator | α1β1γ1, α2β1γ1, α1β2γ1 | Kd: 0.06 µM (α1β1γ1), 0.06 µM (α2β1γ1), 0.51 µM (α1β2γ1) | 5-10 fold more potent than A-769662. |
| MK-8722 | Direct | Pan-AMPK activator (allosteric) | Activates multiple isoforms | ~1 to 60 nM | Induces glucose uptake in skeletal muscle. |
| SCT-1015 | Direct | Allosteric activator; binds to the α and β-subunit interface | Not specified | Not explicitly reported | Suppresses aerobic glycolysis in hepatocellular carcinoma. |
| RSVA405 | Indirect | CaMKKβ-dependent activation | Not specified | ~1 µM | Inhibits mTOR, promotes autophagy, and increases Aβ degradation. |
| Metformin | Indirect | Inhibits mitochondrial complex I, increasing the AMP:ATP ratio | Non-selective | Millimolar concentrations required for cellular effects | First-line therapy for type 2 diabetes; enhances insulin (B600854) sensitivity. |
Signaling Pathways and Mechanisms of Action
The activation of AMPK can be achieved through direct or indirect mechanisms, each impacting downstream signaling differently.
The Double-Edged Sword: A Comparative Guide to Using Compound C for Inhibiting AMPK Activator 9
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, the AMP-activated protein kinase (AMPK) serves as a master regulator of energy homeostasis. Its activation can trigger a cascade of events beneficial in various disease models, making potent AMPK activators like "AMPK activator 9" (also known as ZM-6) valuable research tools. However, to elucidate the specific roles of AMPK, a reliable inhibitor is paramount. Compound C, a widely used small molecule inhibitor of AMPK, is often the go-to tool for this purpose. This guide provides a comprehensive comparison of Compound C's efficacy and specificity in inhibiting the effects of potent AMPK activators, with a focus on the context of a direct activator like this compound.
Compound C: An ATP-Competitive Inhibitor with Caveats
Compound C, also known as Dorsomorphin, functions as a potent, reversible, and ATP-competitive inhibitor of AMPK.[1][2][3] It exerts its inhibitory effect by binding to the kinase domain of the AMPK α-subunit, thereby blocking the transfer of phosphate (B84403) from ATP to downstream targets.[1] While it has been instrumental in countless studies, a significant body of evidence highlights its considerable off-target effects, urging a cautious interpretation of experimental results.[4]
The most prominent off-target activity of Compound C is the inhibition of bone morphogenetic protein (BMP) signaling through the blockade of type I BMP receptors ALK2, ALK3, and ALK6. Furthermore, numerous studies have demonstrated that many of the observed cellular effects of Compound C, such as induction of apoptosis and autophagy, are independent of its AMPK inhibitory action and can be attributed to its influence on other signaling pathways, including the Akt/mTOR pathway.
Comparing Compound C with Other Inhibitory Strategies
| Inhibitory Strategy | Mechanism of Action | Advantages | Disadvantages |
| Compound C | ATP-competitive inhibitor of the AMPK α-subunit. | Readily available, cell-permeable, and potent inhibitor of AMPK activity. | Significant off-target effects, notably inhibition of BMP signaling and modulation of the Akt/mTOR pathway. Many cellular effects are AMPK-independent. |
| Genetic Approaches (e.g., siRNA, CRISPR) | Knockdown or knockout of AMPK subunits. | Highly specific to AMPK. | Can be time-consuming, may lead to compensatory mechanisms, and does not allow for acute inhibition. |
| Alternative Small Molecule Inhibitors | Various mechanisms, often ATP-competitive. | May offer improved specificity over Compound C. | Can have their own off-target effects, may be less characterized or less readily available. |
Experimental Data: The Case of Indirect Activators
Numerous studies have employed Compound C to counteract the effects of indirect AMPK activators like AICAR and metformin. These studies often show a reversal of the activator's effects on downstream targets of AMPK. However, it is crucial to note that even in these contexts, the AMPK-independent effects of Compound C can confound the results.
Table 1: Representative Data on Compound C Inhibition of AMPK Activity
| Cell Line | AMPK Activator | Concentration of Compound C | Observed Effect on AMPK Signaling | Reference |
| Glioma Cells | - | 5-10 µM | Reduced phosphorylation of ACC (a downstream target of AMPK). | |
| 3T3-L1 Adipocytes | Isoproterenol | 50 µM | Decreased phosphorylation of AMPK (Thr-172) and ACC (Ser-79). | |
| Pancreatic Cancer Cells | - | 10 µM | Reduced cell proliferation and colony formation. |
Note: This table provides examples of Compound C's effects and should not be considered a direct representation of its interaction with this compound.
Experimental Protocols
General Protocol for In Vitro AMPK Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of Compound C on AMPK activation in a cell-based assay.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
AMPK activator (e.g., this compound)
-
Compound C (Dorsomorphin)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with Inhibitor: Treat the cells with varying concentrations of Compound C (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).
-
Stimulation with Activator: Add the AMPK activator (e.g., this compound at its EC50 concentration) to the media and incubate for the desired time (e.g., 30-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizing the Pathways
To better understand the mechanisms at play, the following diagrams illustrate the AMPK signaling pathway and the points of intervention for both the activator and inhibitor.
References
A Researcher's Guide to AMPK Activators: A Comparative Analysis of Compound 9 (ZM-6)
For researchers, scientists, and drug development professionals, the quest for potent and specific activators of AMP-activated protein kinase (AMPK) is of paramount importance in the pursuit of novel therapeutics for metabolic diseases, cancer, and other cellular stress-related disorders. This guide provides a comparative overview of the AMPK activator 9 (also known as ZM-6), cross-validated against other well-established AMPK activators, supported by experimental data and detailed protocols.
AMPK, a crucial cellular energy sensor, plays a pivotal role in maintaining cellular energy homeostasis. Its activation triggers a cascade of events that shift the cell from an anabolic to a catabolic state, thereby replenishing ATP levels. The therapeutic potential of targeting this pathway has led to the development of numerous small-molecule activators. This guide focuses on a comparative analysis of this compound and its performance relative to other known direct and indirect activators.
Performance Comparison of AMPK Activators
The efficacy of an AMPK activator is determined by several factors, including its potency (often measured as the half-maximal effective concentration, or EC50), mechanism of action (direct or indirect), and isoform selectivity. The following table summarizes the key characteristics of this compound and other commonly used activators. It is important to note that direct comparison of EC50 values across different studies should be approached with caution due to variations in experimental conditions and assay formats.
| Activator | Mechanism of Action | Target | Reported EC50/Effective Concentration | Isoform Selectivity |
| This compound (ZM-6) | Direct | AMPK α2β1γ1 | 1.1 µM | α2β1γ1 selective |
| A-769662 | Direct | AMPK β1 subunit | ~0.8 - 2.2 µM | Selective for β1-containing complexes |
| Metformin | Indirect | Mitochondrial Complex I | 0.5 - 2 mM (in cells) | Non-selective |
| AICAR | Indirect | Metabolized to ZMP (AMP analog) | 0.5 - 2 mM (in cells) | Non-selective |
| PF-06409577 | Direct | AMPK α1β1γ1 and α2β1γ1 | 6.8 - 7.0 nM | Highly selective for β1-containing complexes |
| MK-8722 | Direct | Pan-AMPK activator | ~1 - 60 nM | Pan-β activator |
Experimental Protocols
Accurate assessment of AMPK activation is critical for the evaluation of potential therapeutic compounds. Below are detailed protocols for key experiments commonly used to characterize AMPK activators.
Western Blot Analysis of AMPK and ACC Phosphorylation
This is the most common method to assess the activation state of AMPK in a cellular context by measuring the phosphorylation of the AMPKα subunit at Threonine 172 (Thr172) and its downstream target, Acetyl-CoA Carboxylase (ACC), at Serine 79.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the AMPK activator (e.g., this compound) at various concentrations and for the desired duration. Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-AMPKα (Thr172) and phospho-ACC (Ser79).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies for total AMPKα and total ACC.
-
Quantify the band intensities using densitometry software.
In Vitro AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of purified or immunoprecipitated AMPK in the presence of a test compound.
1. Reaction Setup:
-
In a microcentrifuge tube or 96-well plate, combine the following in a kinase assay buffer (e.g., 40 mM HEPES pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl2, 0.4 mM ATP, and 200 µM AMP):
-
Purified active AMPK enzyme.
-
SAMS peptide substrate (a synthetic peptide recognized by AMPK).
-
The AMPK activator at various concentrations.
-
[γ-³²P]ATP (for radiometric assay) or unlabeled ATP (for non-radiometric assays).
-
2. Kinase Reaction:
-
Initiate the reaction by adding the ATP solution.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
3. Detection (Radiometric Method):
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter to determine kinase activity.
4. Detection (Non-Radiometric Methods, e.g., ADP-Glo™):
-
Stop the kinase reaction and deplete the remaining ATP by adding a specific reagent.
-
Convert the ADP generated to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the kinase activity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams were generated using Graphviz to illustrate the AMPK signaling pathway and a typical experimental workflow.
Caption: Simplified AMPK signaling pathway showing upstream activators and downstream effects.
Caption: Workflow for cell-based analysis of AMPK activation by Western blot.
A Head-to-Head Showdown: In Vitro Comparison of AMPK Activators
For researchers, scientists, and drug development professionals navigating the complex landscape of metabolic regulation, the activation of AMP-activated protein kinase (AMPK) presents a promising therapeutic avenue. As a central energy sensor, AMPK plays a pivotal role in cellular metabolism, making its activators key subjects of investigation for diseases ranging from type 2 diabetes to cancer. This guide provides an objective, data-driven comparison of prominent direct and indirect AMPK activators, offering a clear overview of their in vitro performance to inform experimental design and drug discovery efforts.
This comprehensive guide delves into a head-to-head comparison of four widely studied AMPK activators: the direct allosteric activators A-769662 and MK-8722 , and the indirect activators AICAR and Metformin (B114582) . We present a detailed summary of their quantitative performance, isoform selectivity, and mechanisms of action, supported by established experimental protocols.
At a Glance: Performance Comparison of AMPK Activators
The efficacy of an AMPK activator in vitro is primarily assessed by its potency (EC50), maximal activation, and selectivity towards the various AMPK isoforms. The following table summarizes the key performance characteristics of the selected activators based on published data.
| Activator | Mechanism of Action | Target | Potency (EC50) | Isoform Selectivity | Key Cellular Effects |
| A-769662 | Direct Allosteric Activator | ADaM Site (Allosteric Drug and Metabolite site) on the αβ subunit interface | ~0.8 µM[1][2] | Selective for β1-containing complexes[3][4] | Inhibits fatty acid synthesis, decreases plasma glucose and triglyceride levels in vivo.[2] |
| MK-8722 | Direct Allosteric Activator | ADaM Site on the αβ subunit interface | ~1-60 nM (pan-activator)[5][6] | Pan-AMPK activator, with higher affinity for β1-containing complexes (~1-6 nM) vs. β2-containing complexes (~15-63 nM).[5][6] | Induces glucose uptake in skeletal muscle.[7] |
| AICAR | Indirect Activator | Metabolized to ZMP, an AMP analog, which binds to the γ-subunit | 0.5 - 2 mM (in cells)[7] | Non-selective[7] | Increases glucose uptake and fatty acid oxidation.[7] |
| Metformin | Indirect Activator | Inhibition of mitochondrial respiratory chain complex I, increasing the AMP:ATP ratio | 50 µM - 2 mM (in cells for significant activation)[8] | Non-selective | Decreases hepatic glucose production and enhances peripheral insulin (B600854) sensitivity.[8] |
Visualizing the Pathways:
To better understand the mechanisms and experimental approaches discussed, the following diagrams provide a visual representation of the AMPK signaling pathway and a typical workflow for evaluating AMPK activators.
Detailed Experimental Protocols
Accurate and reproducible data are the cornerstones of scientific research. Below are detailed protocols for the key experiments cited in this guide.
AMPK Kinase Activity Assay (Non-Radioactive, Luminescence-based)
This assay measures the enzymatic activity of AMPK by quantifying the amount of ATP consumed during the phosphorylation of a synthetic substrate peptide (e.g., SAMS peptide).
Materials:
-
Purified recombinant AMPK enzyme
-
SAMS peptide (HMRSAMSGLHLVKRR)
-
AMPK Kinase Buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 5 mM MgCl2)
-
ATP solution
-
AMP solution (for allosteric activation)
-
Test compounds (AMPK activators)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Dilute the AMPK enzyme, SAMS peptide, ATP, and test compounds to their final desired concentrations in Kinase Buffer.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Test compound or vehicle control.
-
AMPK enzyme.
-
SAMS peptide and AMP.
-
-
Initiate Reaction: Start the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Terminate Reaction and Detect Signal:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Measure Luminescence: Read the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the AMPK activity.
-
Data Analysis: Calculate the fold activation relative to the vehicle control and determine the EC50 value for each activator by fitting the data to a dose-response curve.
Western Blot for Phospho-AMPKα (Thr172)
This method is used to assess the activation state of AMPK in cells by detecting the phosphorylation of the α-subunit at Threonine 172.
Materials:
-
Cell culture reagents
-
Test compounds (AMPK activators)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-AMPKα (Thr172) and rabbit anti-total AMPKα
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency and treat with AMPK activators at various concentrations and for different durations.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection:
-
Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated AMPK to total AMPK to determine the extent of activation.
Cellular ATP Level Measurement
This assay is particularly important for characterizing indirect AMPK activators that function by altering the cellular energy status.
Materials:
-
Cell culture reagents
-
Test compounds (AMPK activators)
-
ATP determination kit (e.g., luminescence-based)
-
96-well opaque plates
-
Luminometer
Procedure:
-
Cell Treatment: Seed cells in a 96-well opaque plate and treat with AMPK activators for the desired time.
-
Cell Lysis and ATP Measurement:
-
Follow the manufacturer's protocol for the ATP determination kit. This typically involves lysing the cells and adding a reagent that contains luciferase and its substrate, D-luciferin.
-
In the presence of ATP, luciferase catalyzes the oxidation of D-luciferin, producing light.
-
-
Measure Luminescence: Read the luminescence using a plate reader. The luminescent signal is directly proportional to the intracellular ATP concentration.
-
Data Analysis: Normalize the ATP levels to the number of cells or total protein content. A decrease in cellular ATP levels upon treatment with a compound suggests an indirect mechanism of AMPK activation.
By providing a clear comparison of performance metrics and detailed experimental protocols, this guide aims to equip researchers with the necessary information to make informed decisions in their study of AMPK activators. The continued exploration of these compounds holds significant promise for the development of novel therapies for a range of metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MK8722 | AMPK | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Potency of AMPK Activator 9: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the landscape of metabolic activators, understanding the relative potency of novel compounds is critical. This guide provides a comprehensive evaluation of AMPK activator 9 (also known as ZM-6), comparing its efficacy against established direct and indirect activators of AMP-activated protein kinase (AMPK). The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate an objective assessment.
Quantitative Comparison of AMPK Activator Potency
The potency of an AMPK activator is typically determined by its half-maximal effective concentration (EC50) or activation constant (AC50) in in vitro kinase assays, or by the concentration required to induce downstream effects in cellular assays. The following table summarizes the reported potency of this compound and other widely used AMPK activators. It is important to note that direct comparisons of EC50 values should be made with caution, as experimental conditions can vary significantly between studies.
| Compound | Mechanism of Action | Assay Type | Reported Potency (EC50/Effective Concentration) | Isoform Specificity (if reported) |
| This compound (ZM-6) | Direct, Allosteric | Cell-free (α2β1γ1) | 1.1 µM [1][2] | α2β1γ1 |
| A-769662 | Direct, Allosteric | Cell-free (rat liver) | 0.8 µM [3][4] | Preferentially activates β1-containing complexes |
| AICAR | Indirect (via ZMP) | Cellular | Effective at 0.5 - 2 mM in various cell lines | Not isoform-specific |
| Metformin (B114582) | Indirect (via Complex I inhibition) | Cellular | Effective at 0.5 - 20 mM in various cell lines | Not isoform-specific |
Note: The potency of indirect activators like AICAR and metformin is highly dependent on cell type and metabolic state, as they rely on intracellular conversion to an active form (ZMP for AICAR) or induction of cellular stress (increased AMP:ATP ratio for metformin).
Experimental Protocols
Accurate assessment of AMPK activator potency relies on robust and reproducible experimental methods. Below are detailed protocols for two common assays used to quantify AMPK activation.
In Vitro AMPK Kinase Assay
This assay directly measures the enzymatic activity of purified AMPK in the presence of a test compound.
a. Materials:
-
Purified recombinant AMPK (e.g., α1β1γ1 or α2β1γ1)
-
SAMS peptide substrate (HMRSAMSGLHLVKRR)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl₂, 0.8 mM ATP, and 200 µM AMP)
-
Test compounds (e.g., this compound, A-769662) dissolved in DMSO.
-
Phosphocellulose paper (P81)
-
Scintillation counter
b. Procedure:
-
Prepare a reaction mixture containing the kinase buffer, SAMS peptide, and [γ-³²P]ATP.
-
Add the purified AMPK enzyme to the reaction mixture.
-
Add the test compound at various concentrations (typically a serial dilution). Include a vehicle control (DMSO).
-
Initiate the kinase reaction by adding MgCl₂ and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Plot the measured activity against the concentration of the test compound and fit the data to a dose-response curve to determine the EC50 value.
Western Blot for Phosphorylated Acetyl-CoA Carboxylase (ACC)
This cellular assay indirectly measures AMPK activation by quantifying the phosphorylation of a key downstream target, ACC, at Serine 79.
a. Materials:
-
Cell line of interest (e.g., HepG2, C2C12)
-
Cell culture medium and reagents
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ACC (Ser79) and anti-total ACC.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
b. Procedure:
-
Seed cells in multi-well plates and grow to the desired confluency.
-
Treat the cells with various concentrations of the test compound for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ACC overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total ACC for normalization.
-
Quantify the band intensities and calculate the ratio of phospho-ACC to total ACC to determine the extent of AMPK activation.
Visualizing Mechanisms and Workflows
To further clarify the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Simplified AMPK signaling pathway.
Caption: Workflow for evaluating AMPK activators.
References
Comparative Analysis of AMPK Activator 9: An Isoform-Specific Activation Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the isoform-specific activation profile of AMP-activated protein kinase (AMPK) activator 9 (also known as ZM-6) with other well-characterized AMPK activators. The data presented herein is intended to assist researchers in selecting the appropriate tool compounds for their studies in metabolic diseases and other therapeutic areas where AMPK is a key target.
Introduction to AMPK and Isoform-Specific Activation
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1] It exists as a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. In mammals, multiple isoforms of each subunit (α1, α2; β1, β2; γ1, γ2, γ3) can combine to form various distinct AMPK complexes.[1] This isoform diversity allows for tissue-specific expression and function, making the development of isoform-selective activators a key strategy for targeted therapeutic intervention.[1]
Quantitative Comparison of AMPK Activators
The following table summarizes the activation profile of AMPK activator 9 and other notable AMPK activators against a panel of recombinant human AMPK isoforms. The data, presented as EC50 (half-maximal effective concentration) or Kd (dissociation constant), has been compiled from various sources. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| Activator | α1β1γ1 | α2β1γ1 | α1β2γ1 | α2β2γ1 | α2β2γ3 | Selectivity Profile |
| This compound (ZM-6) | - | 1.1 µM (EC50) [2][3] | - | - | - | Potent activator of α2β1γ1 |
| EX229 (Compound 991) | 0.06 µM (Kd)[3][4] | 0.06 µM (Kd)[3][4] | 0.51 µM (Kd)[3][4] | - | - | Potent activator with slight β1 preference |
| ZLN024 | 0.42 µM (EC50)[3] | 0.95 µM (EC50)[3] | 1.1 µM (EC50)[3] | 0.13 µM (EC50)[3] | - | Broad-spectrum activator |
| A-769662 | ~0.8 µM (EC50)[5] | - | Inactive | - | - | Selective for β1-containing complexes[5][6] |
| C2 (active form of C13) | Active | Inactive | - | - | - | Selective for α1-containing complexes[7][8] |
| PF-739 | 5.23 nM (EC50)[9] | 8.99 nM (EC50)[9] | 42.4 nM (EC50)[9] | 136 nM (EC50)[9] | - | Pan-activator with β1 preference[1][9] |
| BI-9774 | 64 nM (EC50)[7] | 88 nM (EC50)[7] | 41 nM (EC50)[7] | 15 nM (EC50)[7] | 24 nM (EC50)[7] | Pan-activator |
Note: "-" indicates that data was not available in the cited sources.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context of AMPK activation and the methods used to assess it, the following diagrams illustrate the AMPK signaling pathway and a general experimental workflow for determining isoform specificity.
Figure 1. Simplified AMPK signaling pathway showing upstream activators and downstream metabolic effects.
References
- 1. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator PF-739 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Isoform-specific roles of AMP-activated protein kinase in cardiac physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules [mdpi.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. Structural basis of the selective activation of enzyme isoforms: Allosteric response to activators of β1- and β2-containing AMPK complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for AMPK Activator 9
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of AMPK activator 9, aligning with best practices for laboratory chemical waste management to build a foundation of trust and safety in your research environment.
While specific safety data sheets for "this compound" were not publicly available, the following procedures are based on established guidelines for the disposal of potentially hazardous research chemicals. It is crucial to treat all novel compounds with caution and adhere to the principle of ALARA (As Low As Reasonably Achievable) for exposure.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[1][2] The following steps outline the recommended procedure for disposing of this compound waste:
-
Waste Identification and Categorization :
-
Treat all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[1] Incompatible chemicals can react dangerously, leading to fire, explosion, or the release of toxic gases.
-
-
Container Selection and Labeling :
-
Use a designated, leak-proof, and chemically compatible waste container.[1][2] The container must be in good condition with a secure lid.
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste. All constituents of a waste mixture must be listed.
-
Indicate the date when waste was first added to the container (accumulation start date).[2]
-
-
Waste Accumulation and Storage :
-
Disposal Request and Pickup :
-
Once the waste container is full or has reached the storage time limit set by your institution's Environmental Health and Safety (EHS) department (often six months), arrange for its disposal.[1][4]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online form or contacting the EHS office directly.
-
Do not dispose of this compound waste down the drain or in the regular trash.[3][5]
-
Quantitative Data Summary
For general laboratory chemical waste, specific quantitative limits and guidelines are often in place to ensure safety and regulatory compliance. The following table summarizes key quantitative data points relevant to the disposal of chemical waste like this compound.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume in Lab | 55 gallons | [3] |
| Maximum Acute Hazardous Waste Volume in Lab | 1 quart | [3] |
| Maximum Waste Accumulation Time | 6 months | [1][4] |
| Container Fill Level | Do not fill more than 3/4 full | [4] |
Visualizing Key Processes
To further clarify the procedures and the biological context of AMPK activators, the following diagrams have been created.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis.[6] Its activation, including by synthetic activators, triggers a cascade of events aimed at restoring energy balance by stimulating catabolic pathways and inhibiting anabolic processes.[7]
Caption: Simplified AMPK signaling pathway showing activation and downstream metabolic effects.
Chemical Waste Disposal Workflow
The proper disposal of laboratory chemical waste follows a structured workflow to ensure safety and compliance.[1][2]
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both researchers and the environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for detailed requirements.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 6. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 7. Regulation of AMP-activated protein kinase by natural and synthetic activators - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling AMPK Activator 9
Essential safety protocols and operational guidelines for researchers working with AMPK Activator 9, a potent modulator of cellular energy homeostasis. This guide provides immediate, actionable information on personal protective equipment, handling procedures, and disposal to ensure a safe and efficient laboratory environment.
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for every compound labeled "this compound" may vary by supplier, general safety precautions for potent, biologically active small molecules should be strictly followed. Some generic AMPK activators are classified with potential hazards such as causing skin irritation and serious eye damage. Therefore, a cautious and proactive approach to safety is paramount.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where the chemical is handled. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other appropriate material. Consult glove manufacturer's compatibility charts. |
| Body Protection | Laboratory Coat | Fully buttoned to protect skin and personal clothing. |
| Respiratory | Fume Hood or Respirator | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood. |
Operational Plan: From Receipt to Use
Receiving and Storage: Upon receipt, visually inspect the container for any signs of damage or leakage. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Specific storage temperatures may vary, so always consult the manufacturer's instructions.
Preparation of Solutions:
-
All weighing and solution preparation activities must be performed within a chemical fume hood to prevent inhalation of the powder.
-
Use appropriate solvents as recommended by the supplier. Ensure all glassware is clean and dry.
-
Clearly label all prepared solutions with the compound name, concentration, solvent, date of preparation, and your initials.
Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and excess solutions, must be segregated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., weighing paper, contaminated gloves) in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste in a separate, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated in response to cellular stress that depletes ATP levels, such as exercise, hypoxia, and nutrient deprivation. Upon activation, AMPK phosphorylates a multitude of downstream targets to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
